1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-cyclopropyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-6(11)5-3-9(8-7-5)4-1-2-4/h3-4H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRVWQZNYJKJEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188375-37-2 | |
| Record name | 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
Introduction
The 1,2,3-triazole moiety is a cornerstone in contemporary medicinal chemistry, prized for its metabolic stability, capacity for hydrogen bonding, and significant dipole moment. These characteristics make it an invaluable scaffold in the design of a wide array of therapeutic agents, including those with antifungal, anticancer, and antiviral properties. The incorporation of a cyclopropyl group can impart unique conformational constraints and enhanced metabolic stability to a molecule. Consequently, 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid represents a valuable building block for the development of novel pharmaceuticals.
This guide provides a comprehensive, in-depth technical overview of a robust and reliable synthetic route to this compound. The synthesis is presented in three key stages: the preparation of the cyclopropyl azide intermediate, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the final hydrolysis to the target carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed protocols but also the underlying scientific principles and practical insights to ensure successful synthesis.
Strategic Approach to Synthesis
The synthesis of this compound is most efficiently achieved through a three-step sequence. This strategy leverages the power of "click chemistry," a concept championed by K.B. Sharpless, which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] The core of this synthetic route is the CuAAC reaction, which provides the desired 1,4-disubstituted triazole with exceptional regioselectivity.
The overall synthetic workflow can be visualized as follows:
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Key Intermediate: Cyclopropyl Azide
The synthesis of cyclopropyl azide is a critical first step. While several methods exist, the Curtius rearrangement of cyclopropanecarboxylic acid offers a reliable and scalable route. This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate. It is imperative to perform this reaction under strictly anhydrous conditions to prevent the formation of a 1,3-dicyclopropylurea byproduct, which can arise from the reaction of the isocyanate intermediate with any residual water.[2][3]
Experimental Protocol: Synthesis of Cyclopropyl Azide (via Curtius Rearrangement)
This protocol is adapted from the procedure described by de Meijere, et al. for the synthesis of a protected cyclopropylamine, which proceeds via a cyclopropyl azide intermediate.[2][3]
Materials:
-
Cyclopropanecarboxylic acid
-
Anhydrous acetone
-
Triethylamine (Et3N)
-
Ethyl chloroformate
-
Sodium azide (NaN3)
-
Anhydrous tert-butanol (t-BuOH)
-
Diethyl ether (Et2O)
-
Magnesium sulfate (MgSO4)
Procedure:
Step 1: Formation of the Acyl Azide
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropanecarboxylic acid in anhydrous acetone.
-
Cool the solution to -5 °C using an appropriate cooling bath.
-
Add triethylamine dropwise to the cooled solution. Stir for 15 minutes at -5 °C.
-
Slowly add ethyl chloroformate dropwise over 30 minutes, maintaining the temperature at -5 °C.
-
Stir the resulting mixture for an additional 2 hours at -5 °C.
-
In a separate beaker, prepare a solution of sodium azide in water. Add this solution to the reaction mixture over a period of 1.5 hours, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for another 1.5 hours.
-
Concentrate the mixture under reduced pressure at 0 °C to approximately half of its original volume.
-
Pour the concentrated mixture into ice-cold water and extract with diethyl ether.
-
Wash the combined organic layers with ice-cold water.
-
Crucially, dry the organic solution thoroughly with anhydrous magnesium sulfate at 0 °C for 1 hour.
-
Concentrate the dried organic solution under reduced pressure at 0 °C to yield the crude cyclopropyl azide.
Step 2: Curtius Rearrangement and Trapping (for characterization or subsequent reaction) Note: For the purpose of synthesizing the target triazole, the crude cyclopropyl azide solution can often be used directly in the next step after careful drying and solvent exchange.
-
Dissolve the crude cyclopropyl azide in anhydrous t-BuOH.
-
Add this solution dropwise to a larger volume of anhydrous t-BuOH kept at 80 °C with vigorous stirring over approximately 2.5 hours.
-
Heat the resulting solution under reflux for an additional 9 hours.
-
Distill off the majority of the t-BuOH under ambient pressure.
-
Dry the residue under vacuum.
| Reactant/Product | Molar Mass ( g/mol ) | Starting Amount | Expected Yield (%) |
| Cyclopropanecarboxylic acid | 86.09 | 1.0 eq | - |
| Cyclopropyl Azide | 83.09 | - | ~70-80% |
Table 1: Stoichiometry and expected yield for the synthesis of cyclopropyl azide.
Part 2: The Core Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles.[4][5][6] The reaction is typically catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO4), and a reducing agent, most commonly sodium ascorbate.[4][6] The mechanism is believed to involve a dinuclear copper intermediate, which accounts for the remarkable rate acceleration compared to the uncatalyzed thermal cycloaddition.[1]
Mechanistic Insight: The Dinuclear Copper Pathway
Figure 2: Simplified mechanistic pathway of the CuAAC reaction.
The reaction is initiated by the formation of a copper acetylide from the terminal alkyne and the Cu(I) catalyst.[7][] The azide then coordinates to a second copper center, and a subsequent cycloaddition occurs within this dinuclear complex. This concerted process leads to the exclusive formation of the 1,4-regioisomer.[1][7]
Experimental Protocol: Synthesis of Ethyl 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylate
Materials:
-
Cyclopropyl azide (from Part 1)
-
Ethyl propiolate
-
tert-Butanol (t-BuOH)
-
Water (H2O)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the crude cyclopropyl azide in a mixture of t-BuOH and water (e.g., 1:1 v/v).
-
Add ethyl propiolate to the solution.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare a fresh aqueous solution of CuSO4·5H2O.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution. The reaction mixture should turn into a heterogeneous yellow-green suspension.
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure ethyl 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylate.
| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometry |
| Cyclopropyl Azide | 83.09 | 1.0 eq |
| Ethyl Propiolate | 98.10 | 1.0-1.2 eq |
| CuSO4·5H2O | 249.69 | 0.01-0.05 eq |
| Sodium Ascorbate | 198.11 | 0.05-0.10 eq |
| Ethyl 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylate | 181.19 | ~85-95% yield |
Table 2: Stoichiometry and expected yield for the CuAAC reaction.
Part 3: Final Step: Hydrolysis to the Carboxylic Acid
The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. Alkaline hydrolysis is generally preferred over acidic hydrolysis for this transformation as it is an irreversible process, which typically leads to higher yields and simpler product isolation.[9] The ester is heated with a base, such as sodium hydroxide, in a mixed aqueous-organic solvent system to ensure solubility.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylate (from Part 2)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, e.g., 1 M)
-
Ethyl acetate
Procedure:
-
Dissolve the ethyl 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylate in a mixture of methanol and water.
-
Add a solution of sodium hydroxide in water to the reaction mixture.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with hydrochloric acid.
-
A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product, this compound.
| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometry |
| Ethyl 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylate | 181.19 | 1.0 eq |
| Sodium Hydroxide | 40.00 | 2.0-3.0 eq |
| This compound | 153.14 | >90% yield |
Table 3: Stoichiometry and expected yield for the hydrolysis reaction.
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound, a valuable building block in drug discovery and development. By understanding the causality behind the experimental choices, such as the need for anhydrous conditions in the Curtius rearrangement and the mechanism of the CuAAC reaction, researchers can confidently execute this synthesis and troubleshoot any potential issues. The provided protocols, when followed with care, should afford the target molecule in good overall yield and high purity.
References
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-catalyzed synthesis of 1,2,3-triazoles. 5. A dinuclear copper intermediate is the kinetically favored pathway. Journal of the American Chemical Society, 127(1), 210-216. [Link]
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Demir, B., & Yilmaz, I. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation. Journal of molecular graphics & modelling, 34, 101–107. [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
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Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
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Krasinski, A., Fokin, V. V., & Sharpless, K. B. (2004). Direct synthesis of 1,2,3-triazoles from azides and terminal acetylenes in water. Organic letters, 6(8), 1237–1240. [Link]
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Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide-alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153–162. [Link]
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Wikipedia contributors. (2023, December 12). Azide-alkyne Huisgen cycloaddition. In Wikipedia, The Free Encyclopedia. [Link]
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de Meijere, A., Kozhushkov, S. I., Yufit, D. S., & Gais, H. J. (2003). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein journal of organic chemistry, 7, 73. [Link]
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Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. [Link]
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Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]
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ResearchGate. (n.d.). Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). [Link]
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Theodorou, V., Le-Dévéhat, F., Le-Grognec, E., & Jacquemin, D. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 1-14. [Link]
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Dai, H., & Ghadiri, M. R. (2019). Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. Molecules (Basel, Switzerland), 24(5), 955. [Link]
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Pitre, S. P., McTiernan, C. D., Ismaili, H., & Scaiano, J. C. (2016). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 55(44), 13819-13823. [Link]
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Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
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Clark, J. (2015). Hydrolysis of esters. Chemguide. [Link]
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Kalinina, M. A., Guda, M. R., & Khrustalev, V. N. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules (Basel, Switzerland), 26(16), 4983. [Link]
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Dai, L., & Ghadiri, M. R. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]
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Dai, L., & Ghadiri, M. R. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]
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ResearchGate. (n.d.). A simple method for the alkaline hydrolysis of esters. [Link]
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mechanism of 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid formation
An In-Depth Technical Guide to the Formation Mechanism of 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The this compound scaffold is a valuable heterocyclic motif in modern drug discovery, merging the metabolic stability and unique conformational constraints of the cyclopropyl group with the versatile hydrogen bonding capabilities of the triazole ring.[1] This guide provides an in-depth exploration of the predominant formation mechanism for this molecule: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). We will dissect the catalytic cycle, explain the causality behind experimental choices for a robust synthesis, and provide a detailed, field-proven protocol for its preparation. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this critical synthetic transformation.
Introduction: The Strategic Value of the Triazole Core
The 1,2,3-triazole ring is far more than a simple linker; its inherent chemical stability, aromaticity, and capacity to act as a hydrogen bond donor and acceptor make it a privileged structure in medicinal chemistry.[2] The advent of "click chemistry," a concept championed by K. B. Sharpless, identified the Huisgen 1,3-dipolar cycloaddition of azides and alkynes as a premier reaction for its efficiency and reliability.[3][4] The copper(I)-catalyzed variant (CuAAC), discovered independently by the groups of Meldal and Sharpless, revolutionized this field by providing exquisite control over regioselectivity, leading exclusively to 1,4-disubstituted triazoles under mild, often aqueous, conditions.[4][5] This level of control is paramount for constructing complex molecular architectures for drug discovery.
The Core Mechanism: From Huisgen Cycloaddition to a Precise Catalytic Cycle
The formation of a 1,2,3-triazole ring from an azide and an alkyne is fundamentally a [3+2] cycloaddition reaction. While this transformation can occur thermally, it often requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers, which is undesirable for targeted synthesis.[3][5]
The introduction of a copper(I) catalyst dramatically alters the reaction mechanism, lowering the activation energy and dictating a specific regiochemical outcome.[5] This catalytic pathway is not a concerted pericyclic reaction but a stepwise process involving distinct organometallic intermediates.
The CuAAC Catalytic Cycle
The formation of this compound from cyclopropyl azide and propiolic acid is best achieved via the CuAAC reaction. The currently accepted mechanism, supported by extensive experimental and computational studies, likely involves a dinuclear copper species and proceeds through the following key stages.[6][7]
-
Formation of the Copper(I) Acetylide: The terminal alkyne, propiolic acid, is acidic. In the presence of a Cu(I) source and often a mild base, it is deprotonated to form a highly nucleophilic copper(I) acetylide intermediate. This is a critical activation step.[5]
-
Coordination of the Azide: The cyclopropyl azide coordinates to a copper center. The formation of this ternary complex, involving the copper acetylide and the azide, is believed to be the rate-determining step of the overall reaction.[2]
-
Cyclization: The key C-N bond formation occurs. The terminal, electrophilic nitrogen of the azide attacks the electron-rich β-carbon of the copper acetylide. This leads to the formation of a six-membered cuprated triazole intermediate (a metallacycle).[3][5]
-
Ring Contraction & Protonolysis: The metallacycle is unstable and rapidly undergoes rearrangement and ring contraction to form a more stable copper triazolide.
-
Product Release and Catalyst Regeneration: Subsequent protonolysis, typically from a protic solvent or the propiolic acid substrate itself, releases the final 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.
Below is a visualization of the catalytic cycle.
Caption: The catalytic cycle for the CuAAC formation of the target triazole.
Experimental Protocol: A Self-Validating Workflow
A robust synthesis often employs an ester of propiolic acid (e.g., ethyl propiolate) rather than the free acid. This strategic choice prevents potential complications from the acidic proton of the carboxyl group interfering with the basic conditions that can be used and often improves the solubility of the reactants. The resulting triazole ester is then easily hydrolyzed in a subsequent step to yield the final carboxylic acid.
This two-step approach provides a cleaner reaction profile and simplifies purification.
Caption: A robust two-step workflow for the synthesis of the target molecule.
Detailed Methodology
Step 1: Synthesis of Ethyl 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylate
-
Rationale: This is the core "click" reaction. A common and highly effective catalyst system is copper(II) sulfate pentahydrate with sodium ascorbate, which reduces the Cu(II) to the active Cu(I) species in situ.[6] A solvent mixture of tert-butanol and water is excellent for dissolving both the organic substrates and the inorganic catalyst salts.
-
Procedure:
-
To a round-bottom flask, add cyclopropyl azide (1.0 eq) and ethyl propiolate (1.0-1.1 eq).
-
Add a 1:1 mixture of tert-butanol and water to achieve a substrate concentration of approximately 0.1-0.5 M.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 eq). Add this to the reaction mixture.
-
In another vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq). Add this solution to the reaction mixture. The solution may turn a pale yellow/green color.
-
Stir the reaction vigorously at room temperature for 12 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure triazole ester.
-
Step 2: Saponification to this compound
-
Rationale: Basic hydrolysis (saponification) is a standard and high-yielding method for converting esters to carboxylic acids. Lithium hydroxide (LiOH) is often preferred for its high reactivity and the good solubility of its salts.
-
Procedure:
-
Dissolve the ethyl 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) or sodium hydroxide (NaOH) (1.5-3.0 eq).
-
Stir the mixture at room temperature for 2-6 hours, monitoring the disappearance of the starting material by TLC.
-
Once the hydrolysis is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1M hydrochloric acid (HCl). A white precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final this compound.
-
Data Presentation & Characterization
The successful synthesis of the target compound and its intermediate can be confirmed by standard analytical techniques.
| Parameter | Step 1: Ester Formation | Step 2: Acid Formation |
| Key Reactants | Cyclopropyl Azide, Ethyl Propiolate | Ethyl 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylate |
| Catalyst/Reagent | CuSO₄/Sodium Ascorbate | LiOH or NaOH |
| Solvent | t-BuOH / H₂O | THF / H₂O |
| Temperature | Room Temperature | Room Temperature |
| Typical Yield | > 90% | > 95% |
| ¹H NMR (Triazole-H) | Singlet, δ ≈ 8.0-8.5 ppm | Singlet, δ ≈ 8.1-8.6 ppm |
| ¹H NMR (Cyclopropyl) | Multiplets, δ ≈ 0.9-1.2 ppm and 3.8-4.0 ppm | Multiplets, δ ≈ 0.9-1.3 ppm and 3.8-4.1 ppm |
| IR (C=O stretch) | ~1720 cm⁻¹ (Ester) | ~1690 cm⁻¹ (Carboxylic Acid) |
| IR (O-H stretch) | N/A | Broad, ~2500-3300 cm⁻¹ (Carboxylic Acid) |
Note: Exact NMR chemical shifts (δ) are dependent on the solvent used for analysis. The data for the cyclopropyl-triazole moiety are extrapolated from similar structures found in the literature.[8]
Conclusion
The formation of this compound is a prime example of the power and precision of modern synthetic chemistry. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition provides a highly efficient and regioselective route to this valuable heterocyclic building block. By understanding the intricacies of the catalytic mechanism, researchers can make informed, rational choices in experimental design to ensure a robust, reliable, and scalable synthesis. The two-step protocol outlined in this guide, proceeding through a stable ester intermediate, represents a field-proven and self-validating system for accessing this important compound for applications in drug discovery and materials science.
References
-
On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. ResearchGate. Available at: [Link]
-
Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2715–2750 (2013). Available at: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 40(5), 2254–2267 (2011). Available at: [Link]
-
Advancements in the mechanistic understanding of the copper-catalyzed azide-alkyne cycloaddition. PubMed. Available at: [Link]
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Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. ResearchGate. Available at: [Link]
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Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. ResearchGate. Available at: [Link]
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Copper-Catalyzed Synthesis of 5-Carboxyl-4-perfluoroalkyl Triazoles. Organic Letters, 23(15), 5937–5941 (2021). Available at: [Link]
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One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. NIH Public Access. Available at: [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
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Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Organic Chemistry Portal. Available at: [Link]
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Hydrolysis of Esters. University of Calgary. Available at: [Link]
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Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. Available at: [Link]
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Ester to Acid - Common Conditions. Organic Chemistry Data. Available at: [Link]
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An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate. PubMed. Available at: [Link]
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CuAAC click triazole synthesis - laboratory experiment. YouTube. Available at: [Link]
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(A) Cu-catalyzed 1,2,4-triazole synthesis. (B) Kinetic data. ResearchGate. Available at: [Link]
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Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Scientific & Academic Publishing. Available at: [Link]
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Design, synthesis, and characterization of (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis. Dovepress. Available at: [Link]
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discovery and history of 1,2,3-triazole-4-carboxylic acids
An In-Depth Technical Guide to the Discovery and History of 1,2,3-Triazole-4-Carboxylic Acids
Abstract
The 1,2,3-triazole ring system, particularly when functionalized with a carboxylic acid at the 4-position, represents a cornerstone of modern medicinal chemistry, materials science, and chemical biology. This guide provides a comprehensive exploration of the historical evolution and discovery of 1,2,3-triazole-4-carboxylic acids. We trace the journey from the foundational principles of the Huisgen 1,3-dipolar cycloaddition to the revolutionary development of catalyzed "click chemistry" and metal-free bioorthogonal reactions. This narrative emphasizes the causality behind key experimental advancements, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed protocols, comparative data, and mechanistic diagrams are provided to create a self-validating and authoritative resource on this vital class of heterocyclic compounds.
The Genesis: Huisgen's 1,3-Dipolar Cycloaddition
The story of the 1,2,3-triazole core begins with the pioneering work of Rolf Huisgen in the mid-20th century. Huisgen was the first to systematically investigate the scope of 1,3-dipolar cycloaddition reactions, a powerful class of transformations for synthesizing five-membered heterocycles.[1] The fundamental reaction involves the [3+2] cycloaddition of a 1,3-dipole (an organic azide) with a dipolarophile (an alkyne).
The thermal Huisgen cycloaddition, while groundbreaking, suffered from significant limitations that hindered its widespread adoption:
-
Harsh Conditions: The reaction required elevated temperatures (often exceeding 100°C) and prolonged reaction times, sometimes lasting hours or days.[1]
-
Lack of Regioselectivity: When using unsymmetrical alkynes, the reaction typically yields a mixture of both 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazole regioisomers.[1][2] This lack of control necessitates tedious purification steps and reduces the overall yield of the desired product.
These drawbacks made the synthesis of specific triazole isomers, such as the 1,4-substituted 1,2,3-triazole-4-carboxylic acids, a challenging endeavor. A more efficient and selective method was needed to unlock the full potential of this heterocyclic scaffold.
A Paradigm Shift: The Advent of "Click Chemistry" and Catalysis
The early 2000s marked a revolutionary turning point in triazole synthesis. The concept of "click chemistry," introduced by K. Barry Sharpless, championed reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and require benign reaction conditions.[1][3] The azide-alkyne cycloaddition was identified as a prime candidate for this philosophy, leading to the development of highly efficient catalytic systems.
The "Cream of the Crop": Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In 2002, the laboratories of Morten Meldal and K. Barry Sharpless independently reported that copper(I) species act as powerful catalysts for the azide-alkyne cycloaddition.[2][4][5] This discovery, now famously known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), transformed the field. The reaction exhibits an extraordinary rate acceleration of up to 10⁸ compared to its uncatalyzed thermal counterpart and proceeds with near-perfect regioselectivity to afford only the 1,4-disubstituted 1,2,3-triazole isomer.[4][6]
Causality of Experimental Choice: The use of a copper(I) catalyst fundamentally alters the reaction mechanism from a concerted cycloaddition to a stepwise process.[2] The catalyst coordinates with the terminal alkyne, lowering the pKa of its terminal proton and facilitating the formation of a copper-acetylide intermediate.[1] This intermediate then reacts with the azide in a highly ordered fashion, ensuring the exclusive formation of the 1,4-regioisomer before the catalyst is regenerated.
Key Advantages of CuAAC:
-
Exceptional Regioselectivity: Exclusively forms the 1,4-disubstituted product.[2]
-
Mild Conditions: Often proceeds at room temperature in a variety of solvents, including water.[6]
-
High Yields: Reactions typically proceed to completion, yielding pure products with simple filtration or extraction.[4][6]
-
Broad Functional Group Tolerance: The reaction is insensitive to a wide array of functional groups, making it ideal for complex molecule synthesis.[6]
This robust and reliable methodology made 1,4-disubstituted 1,2,3-triazoles, including the pivotal 1,2,3-triazole-4-carboxylic acid scaffold, readily accessible for the first time.
A Complementary Approach: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
While CuAAC provides the 1,4-isomer, a complementary method for accessing the 1,5-regioisomer was developed using ruthenium catalysts. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively produces 1,5-disubstituted 1,2,3-triazoles.[6][7] Unlike CuAAC, RuAAC can proceed with both terminal and internal alkynes, providing access to fully substituted triazoles.[7][8]
The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate.[7][8] This is followed by reductive elimination to yield the 1,5-triazole product and regenerate the catalyst.[6][7] Commonly used catalysts include pentamethylcyclopentadienyl (Cp) ruthenium complexes like [CpRuCl].[6][7]
Bioorthogonal Chemistry: The Rise of Metal-Free Synthesis
A major limitation of copper catalysis is the inherent cytotoxicity of copper, which restricts its use in living biological systems.[9][10] This challenge spurred the development of metal-free alternatives. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) emerged as the solution.
SPAAC utilizes highly strained cyclic alkynes, most notably derivatives of cyclooctyne.[9][11] The ring strain provides the necessary activation energy to drive the cycloaddition with azides rapidly at physiological temperatures, without the need for any catalyst.[11][] This bioorthogonal reaction—one that does not interfere with native biochemical processes—has revolutionized the fields of chemical biology and drug delivery, enabling the precise labeling and tracking of biomolecules in live cells and organisms.[9][]
Alternative Pathways to the Core Structure
While cycloaddition reactions are dominant, other methods for synthesizing the 1,2,3-triazole-4-carboxylic acid scaffold exist. One notable approach involves the treatment of an azide with a β-ketoester in the presence of a base.[13] This method provides a direct route to the triazole carboxylic acid core and has been patented for its utility in preparing precursors for various pharmaceuticals.[13] Additionally, various multi-component reactions (MCRs) have been designed to produce intermediates that undergo subsequent intramolecular azide-alkyne cycloaddition to form fused triazole systems with complete regioselectivity.[14]
Comparative Summary of Key Synthetic Methodologies
| Method | Catalyst/Promoter | Regioselectivity | Reaction Conditions | Key Features & Scope |
| Thermal Huisgen Cycloaddition | Heat | Mixture of 1,4 and 1,5 isomers | High Temperature (>100°C) | Foundational method; limited practical use due to low selectivity and harsh conditions.[1] |
| CuAAC | Copper(I) | Exclusively 1,4-disubstituted | Room Temperature, Aqueous Media | The "click chemistry" standard; high yield, broad scope, insensitive to many functional groups.[6] |
| RuAAC | Ruthenium(II) (e.g., [Cp*RuCl]) | Exclusively 1,5-disubstituted | Ambient to moderate temperatures | Complements CuAAC; tolerates internal alkynes, allowing for fully substituted triazoles.[7][8] |
| SPAAC | Ring Strain (e.g., cyclooctyne) | Mixture (often favors one isomer) | Physiological Temp. (e.g., 37°C) | Metal-free and bioorthogonal; ideal for live-cell imaging and bioconjugation.[11][] |
Applications in Drug Discovery and Development
The 1,2,3-triazole-4-carboxylic acid moiety is far more than a synthetic curiosity; it is a "privileged scaffold" in medicinal chemistry.[15] Its rigid, planar structure and array of hydrogen bond donors and acceptors allow it to act as a robust linker or a bioisosteric replacement for other chemical groups, such as amide bonds or carboxylic acids.[16][17]
Derivatives of this core structure have demonstrated a vast range of pharmacological activities and are key components in the development of:
-
Anticancer Agents: 1,2,3-triazole-4-carboxamides have been identified as inhibitors of critical signaling pathways like Wnt/β-catenin and as apoptosis-inducing agents.[18][19]
-
Anticonvulsants: The FDA-approved drug Rufinamide, used to treat severe epilepsy, is a prominent example of a medication built upon this scaffold.[15]
-
Antimicrobials and Antivirals: The triazole ring is a common feature in compounds designed to combat bacteria, fungi, and viruses.[18][20]
-
Enzyme Inhibitors: These compounds have been successfully employed as inhibitors for enzymes such as human plasma kallikrein and acetylcholinesterase.[18]
The synthetic accessibility provided by CuAAC and other modern methods allows for the rapid generation of large compound libraries, accelerating the drug discovery process.
Experimental Protocol: A Self-Validating CuAAC Synthesis
This protocol describes a general, reliable method for the synthesis of a 1-Aryl-1H-1,2,3-triazole-4-carboxylic acid.
Objective: To synthesize 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid from phenyl azide and propiolic acid via CuAAC.
Materials:
-
Phenyl azide (1.0 mmol)
-
Propiolic acid (1.1 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.10 mmol, 10 mol%)
-
Solvent: 1:1 mixture of water and tert-butanol (10 mL)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
Workflow:
Procedure:
-
In a 50 mL round-bottom flask, dissolve phenyl azide (1.0 mmol) and propiolic acid (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, dissolve copper(II) sulfate pentahydrate (0.05 mmol) in 1 mL of water and add it to the reaction mixture.
-
Prepare a fresh solution of sodium ascorbate (0.10 mmol) in 1 mL of water. Add this solution dropwise to the reaction mixture. The causality here is critical: sodium ascorbate reduces the Cu(II) precursor to the catalytically active Cu(I) species in situ.[2]
-
Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting azide is consumed (typically 2-6 hours).
-
Upon completion, acidify the reaction mixture to a pH of approximately 2 using 1 M HCl. This step ensures the carboxylic acid product is fully protonated for efficient extraction.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid.
Conclusion
The history of 1,2,3-triazole-4-carboxylic acids is a testament to the power of fundamental mechanistic understanding and catalytic innovation. What began as a challenging synthetic target accessible only through inefficient thermal cycloadditions has become a readily available building block central to numerous scientific disciplines. The development of the CuAAC reaction redefined the standards for chemical synthesis, providing a robust, reliable, and highly regioselective pathway. Complemented by RuAAC for isomeric control and SPAAC for biological applications, the modern chemist's toolkit for accessing this vital scaffold is both powerful and versatile. The continued exploration of these compounds in drug discovery and materials science ensures that the story of 1,2,3-triazole-4-carboxylic acids is far from over.
References
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Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Available at: [Link]
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Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Organic Chemistry. Available at: [Link]
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Sletten, E. M., & Bertozzi, C. R. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Accounts of chemical research, 44(9), 666-676. Available at: [Link]
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Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Chemistry Portal. Available at: [Link]
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van der Veken, P., et al. (2011). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Bioconjugate chemistry, 22(9), 1767-1775. Available at: [Link]
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Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. Semantic Scholar. Available at: [Link]
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Synthesis of 1,2,3-triazoles. Organic Chemistry Portal. Available at: [Link]
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Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. International Journal of ChemTech Research. Available at: [Link]
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Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society reviews, 37(10), 2043-2053. Available at: [Link]
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A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023). PubMed. Available at: [Link]
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Huisgen Cycloaddition – Knowledge and References. Taylor & Francis. Available at: [Link]
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Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. MDPI. Available at: [Link]
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Huisgen synthesis of 1,2,3‐triazoles. ResearchGate. Available at: [Link]
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Synthesis of 1H-1,2,3-triazole-4-carboxylic acid derivatives with hydrogenated pyridine fragment. Semantic Scholar. Available at: [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]
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Drugs with 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffold. ResearchGate. Available at: [Link]
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Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar. Available at: [Link]
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1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
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Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. eScholarship. Available at: [Link]
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Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. ResearchGate. Available at: [Link]
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Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. NIH. Available at: [Link]
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1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]
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solubility of 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid in different solvents
An In-Depth Technical Guide to the Solubility of 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic Acid for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical overview of the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry. We will explore the key physicochemical properties of this molecule that govern its solubility, present a detailed, field-proven protocol for its experimental determination using the gold-standard shake-flask method, and discuss the anticipated solubility trends in various solvent systems. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the characterization and formulation of triazole-based compounds.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug candidate from discovery to a viable therapeutic, solubility is a fundamental physical property that can dictate its success or failure. For orally administered drugs, dissolution is the rate-limiting step for absorption, and poor aqueous solubility can lead to low and variable bioavailability. Understanding the solubility profile of a compound like this compound is therefore not merely an academic exercise but a crucial step in pre-formulation studies and the design of effective drug delivery systems[1][2].
This guide will provide both the theoretical underpinnings and the practical steps to thoroughly characterize the solubility of this specific triazole derivative. We will delve into the "why" behind the experimental choices, ensuring a robust and reproducible approach to solubility assessment.
Physicochemical Properties of this compound
A careful examination of the molecular structure of this compound provides valuable insights into its expected solubility behavior[1].
Molecular Structure:
Key Functional Groups and Their Influence on Solubility:
-
Carboxylic Acid (-COOH): This is the most significant functional group influencing solubility. It is an acidic group, capable of donating a proton. In aqueous solutions, its ionization state is pH-dependent. At pH values above its pKa, the carboxylate anion (-COO⁻) will predominate, which is significantly more polar and water-soluble than the neutral form. Therefore, the aqueous solubility of this compound is expected to increase dramatically with increasing pH[5].
-
1,2,3-Triazole Ring: The triazole ring contains three nitrogen atoms, which are capable of forming hydrogen bonds with protic solvents like water and alcohols[6]. This heterocyclic system contributes to the molecule's overall polarity.
-
Cyclopropyl Group: This is a small, nonpolar, aliphatic ring. While its impact is less pronounced than the polar groups, it will contribute to the lipophilicity of the molecule, potentially enhancing solubility in less polar organic solvents.
Based on this structure, we can predict that this compound will exhibit poor solubility in nonpolar solvents and a pH-dependent solubility in aqueous media. Its solubility in polar organic solvents will be influenced by a balance of hydrogen bonding and overall polarity matching.
Experimental Determination of Thermodynamic Solubility
The most reliable and widely accepted method for determining thermodynamic (or equilibrium) solubility is the Saturation Shake-Flask Method [5][7]. This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the undissolved solid.
The Shake-Flask Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.
Core Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.
Figure 1: Workflow for the Saturation Shake-Flask Solubility Assay.
Step-by-Step Methodology:
-
Preparation:
-
Add an excess amount of this compound to a series of glass vials. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point could be adding 10 mg of the compound to 1 mL of each test solvent.
-
Add a known volume of the desired solvent to each vial.
-
For aqueous solubility, use buffers covering the physiological pH range of 1.2 to 6.8 (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8)[8].
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or rotator set to a constant temperature. For pharmaceutical applications, 37 ± 1 °C is often used to simulate physiological conditions, while 25 °C is a standard ambient temperature[7].
-
Agitate the samples for a predetermined period. To ensure equilibrium has been reached, it is best practice to take measurements at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are consistent (e.g., within 5-10% of each other)[8].
-
-
Sample Separation:
-
Once equilibrium is reached, allow the vials to stand briefly to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Quantify the concentration of the dissolved compound in the filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and sensitivity[1]. A validated calibration curve must be used for accurate quantification.
-
For aqueous samples, it is crucial to measure the pH of the final saturated solution, as it may differ from the starting buffer pH, especially for poorly buffered systems[5].
-
Anticipated Solubility Profile and Data Presentation
While specific experimental data is not publicly available, we can predict the solubility trends based on the principles of "like dissolves like" and the physicochemical properties of the molecule. The results of an experimental study should be summarized in a clear, tabular format.
Expected Solubility in Different Solvent Classes
-
Aqueous Buffers (pH 1.2 - 6.8): Expect low solubility at pH 1.2, as the carboxylic acid will be protonated and in its less polar form. As the pH increases towards and above the pKa of the carboxylic acid, solubility should increase significantly due to the formation of the highly polar carboxylate salt.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Good solubility is anticipated due to favorable interactions with both the carboxylic acid and the triazole ring[6].
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have high dielectric constants. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent solvents for many organic compounds and are expected to effectively solubilize this molecule. Acetonitrile may be a less effective solvent.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Very poor solubility is expected in these solvents due to the high polarity of the carboxylic acid and triazole functionalities.
Data Summary Table
Experimental data should be organized as follows for easy interpretation and comparison:
| Solvent System | Solvent Type | Temperature (°C) | Measured Solubility (mg/mL) | Final pH (for aqueous) |
| 0.1 N HCl | Aqueous Buffer | 37 | Experimental Value | Experimental Value |
| Acetate Buffer | Aqueous Buffer | 37 | Experimental Value | 4.5 |
| Phosphate Buffer | Aqueous Buffer | 37 | Experimental Value | 6.8 |
| Deionized Water | Aqueous | 25 | Experimental Value | Experimental Value |
| Methanol | Polar Protic | 25 | Experimental Value | N/A |
| Ethanol | Polar Protic | 25 | Experimental Value | N/A |
| DMSO | Polar Aprotic | 25 | Experimental Value | N/A |
| Acetonitrile | Polar Aprotic | 25 | Experimental Value | N/A |
| Hexane | Nonpolar | 25 | Experimental Value | N/A |
Conclusion and Future Directions
This guide has outlined the theoretical considerations and a robust experimental protocol for determining the solubility of this compound. By following the detailed shake-flask method, researchers can generate reliable and reproducible solubility data that is essential for informed decision-making in the drug development process. The pH-dependent nature of its aqueous solubility is a key characteristic that must be thoroughly investigated. This foundational data will enable formulation scientists to devise strategies, such as salt formation or the use of co-solvents, to enhance the bioavailability of this promising compound.
References
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-
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-
CP Lab Safety. (n.d.). 1-Cyclopropyl-1H-1, 2, 3-triazole-4-carboxylic acid, 1 gram. Retrieved from [Link]
-
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-
eScholarship, University of California. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3-Triazole-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2023). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. Retrieved from [Link]
-
National Institutes of Health. (2014). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Retrieved from [Link]
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MDPI. (2020). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Retrieved from [Link]
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Solubility of Things. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
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National Institutes of Health. (2019). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Retrieved from [Link]
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PubChemLite. (n.d.). 5-cyclopropyl-1-(3-fluorophenyl)-1h-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]
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Methodological & Application
Application Note & Detailed Protocol: Synthesis of 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
Abstract: This document provides a comprehensive, two-stage protocol for the synthesis of 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis leverages the highly efficient and robust Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The protocol is divided into two primary stages: the synthesis of the key intermediate, cyclopropyl azide, followed by the CuAAC reaction with propiolic acid. This guide is intended for researchers and professionals in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization guidelines.
Scientific Rationale and Strategy
The molecular architecture of this compound is ideally assembled via a [3+2] cycloaddition reaction. The 1,2,3-triazole core is exceptionally stable to various conditions, including metabolic degradation, oxidation, and reduction, making it an excellent scaffold in drug design.[3] The chosen synthetic route, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers superior regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer under mild, often aqueous, conditions.[3][4]
The overall synthesis is dissected into two logical and experimentally distinct parts:
-
Part A: Synthesis of Cyclopropyl Azide: This crucial intermediate is prepared via a nucleophilic substitution (SN2) reaction, where cyclopropyl bromide is treated with sodium azide.[1] Due to the potential hazards associated with organic azides, this step is performed with stringent safety measures.
-
Part B: CuAAC "Click" Reaction: The synthesized cyclopropyl azide is reacted with commercially available propiolic acid. The reaction is catalyzed by a Cu(I) species, generated in situ from copper(II) sulfate and a reducing agent (sodium ascorbate), to yield the final product.
Overall Reaction Scheme:
Part A: (CH₂)₂CHBr + NaN₃ → (CH₂)₂CHN₃ + NaBr Part B: (CH₂)₂CHN₃ + HC≡CCOOH --[CuSO₄, Na-Ascorbate]--> this compound
Experimental Workflow Diagram
The following diagram illustrates the complete synthetic workflow from starting materials to the final purified product.
Caption: Workflow for the two-stage synthesis of the target compound.
Detailed Synthesis Protocols
⚠️ SAFETY PRECAUTIONS ARE PARAMOUNT ⚠️
-
Sodium azide (NaN₃) is highly toxic and can react with acids to form explosive hydrazoic acid. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with metals.
-
Cyclopropyl azide is a low molecular weight organic azide and should be treated as potentially explosive. Avoid heating to high temperatures, friction, or shock. It is best to use it directly in the next step without distillation.
-
Always work behind a blast shield when handling azides.
Part A: Synthesis of Cyclopropyl Azide
This protocol is adapted from standard nucleophilic substitution methodologies.[1]
Materials & Reagents:
-
Cyclopropyl bromide (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Protocol Steps:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium azide (1.5 eq). Place the flask under a nitrogen or argon atmosphere.
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe to dissolve the sodium azide. With vigorous stirring, add cyclopropyl bromide (1.0 eq) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to 65 °C and maintain for 16-24 hours. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the cyclopropyl bromide peak.
-
Causality Note: The use of a polar aprotic solvent like DMF is crucial as it solubilizes the sodium azide salt while not solvating the azide anion excessively, thereby maximizing its nucleophilicity for the SN2 attack on the cyclopropyl bromide. The elevated temperature is required to overcome the activation energy for the substitution on the somewhat sterically hindered cyclopropyl ring system.
-
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Trustworthiness Check: This extraction isolates the organic azide from the DMF and unreacted inorganic salts.
-
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine. This removes any remaining DMF and acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate the filtrate under reduced pressure at a low temperature (<30 °C).
-
CRITICAL SAFETY STEP: Do NOT distill the cyclopropyl azide. The crude product is a volatile, colorless liquid and should be handled with extreme care and used immediately in the next step.
-
Part B: Synthesis of this compound
This protocol employs the well-established CuAAC reaction conditions.[3][5]
Materials & Reagents:
-
Cyclopropyl azide (crude from Part A, 1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.10 eq)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Hydrochloric acid (2M HCl)
Protocol Steps:
-
Reaction Setup: In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and deionized water.
-
Reagent Addition: To the solvent mixture, add propiolic acid (1.05 eq) and the crude cyclopropyl azide (1.0 eq) from Part A. Stir until all components are dissolved.
-
Catalyst Preparation: In a separate small vial, dissolve sodium ascorbate (0.10 eq) in a minimal amount of deionized water. In another vial, dissolve CuSO₄·5H₂O (0.05 eq) in a minimal amount of deionized water.
-
Reaction Initiation: Add the aqueous solution of sodium ascorbate to the main reaction flask, followed by the addition of the aqueous solution of CuSO₄·5H₂O. The solution should turn from light blue to a yellowish or heterogeneous mixture.
-
Mechanistic Insight: Sodium ascorbate is a biocompatible reducing agent that reduces the Cu(II) species to the catalytically active Cu(I) species in situ. This is a more reliable and experimentally convenient method than handling unstable Cu(I) salts directly. The reaction proceeds via the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring.[2]
-
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting materials.
-
Product Isolation: Upon completion, a precipitate of the product may have already formed. Cool the reaction mixture in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl. This ensures the carboxylic acid is fully protonated, minimizing its water solubility.
-
Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold deionized water, followed by a small amount of cold diethyl ether to remove any non-polar impurities.
-
Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to yield the final product as a white or off-white solid.
-
Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Quantitative Data Summary
| Compound | Formula | M.W. ( g/mol ) | Role | Stoichiometry | Typical Yield | Purity |
| Cyclopropyl bromide | C₃H₅Br | 120.98 | Starting Material | 1.0 eq | N/A | >98% |
| Sodium Azide | NaN₃ | 65.01 | Reagent | 1.5 eq | N/A | >99% |
| Cyclopropyl Azide | C₃H₅N₃ | 83.09 | Intermediate | 1.0 eq | ~70-85% (crude) | Used directly |
| Propiolic Acid | C₃H₂O₂ | 70.05 | Starting Material | 1.05 eq | N/A | >98% |
| CuSO₄·5H₂O | CuSO₄·5H₂O | 249.69 | Catalyst Precursor | 0.05 eq | N/A | >98% |
| Sodium Ascorbate | C₆H₇NaO₆ | 198.11 | Reducing Agent | 0.10 eq | N/A | >99% |
| Final Product | C₆H₇N₃O₂ | 153.14 | Product | 1.0 eq | ~85-95% (from azide) | >98% |
References
- BenchChem Technical Support Center. Synthesis of Cyclopropyl Azide.
- BenchChem Product Page. Cyclopropyl Azide.
- Science X.
-
Hassner, A., & Levy, A. B. (1971). Stereochemistry. LXVI. Stereochemistry of mercuric azide addition to cyclopropenes. Synthesis of cyclopropyl azides. Journal of the American Chemical Society, 93(20), 5469–5471. [Link]
-
Wang, C., et al. (2020). Copper-Catalyzed Decarboxylative Cycloaddition of Propiolic Acids, Azides, and Arylboronic Acids: Construction of Fully Substituted 1,2,3-Triazoles. The Journal of Organic Chemistry. [Link]
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Reddit r/Chempros Discussion. Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). [Link]
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Solubility of Things. Propiolic acid. [Link]
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Wikipedia. Propiolic acid. [Link]
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PubMed. An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate. [Link]
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Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 997413. [Link]
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SciSpace. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). [Link]
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National Center for Biotechnology Information. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. [Link]
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ResearchGate. Convenient synthetic path to ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates and 1-aryl-1,5-dihydro-4H-[1][2][8]triazolo[4,5-d]pyridazin-4-ones. [Link]
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PubChem. Azidocyclopropane. [Link]
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ResearchGate. The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. [Link]
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The Ascendant Scaffold: 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic Acid in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, metabolic stability, and potent biological activity is relentless. Among the privileged structures that have garnered significant attention is the 1,2,3-triazole core, a five-membered heterocycle lauded for its unique electronic properties and its role as a versatile linker and pharmacophore.[1][2] When functionalized with a cyclopropyl group at the 1-position and a carboxylic acid at the 4-position, the resulting molecule, 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid , emerges as a compelling building block for the development of next-generation therapeutics. This guide provides an in-depth exploration of the applications of this scaffold, underpinned by its synthetic tractability and the advantageous physicochemical properties imparted by its constituent moieties.
The strategic incorporation of a cyclopropyl ring is a well-established tactic in medicinal chemistry to enhance the pharmacological profile of lead compounds.[3][4] This small, strained carbocycle is often employed as a bioisostere for alkenes and phenyl groups, offering a three-dimensional architecture that can improve metabolic stability, modulate potency, and reduce off-target effects.[5][6] Concurrently, the 1,2,3-triazole-4-carboxylic acid moiety serves as a versatile anchor for further chemical modifications and can participate in crucial interactions with biological targets.[7][8]
This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes and robust protocols to harness the potential of this compound in medicinal chemistry programs.
Part 1: The Strategic Advantage of the 1-Cyclopropyl-1,2,3-triazole-4-carboxylic Acid Scaffold
The unique combination of the cyclopropyl group and the 1,2,3-triazole-4-carboxylic acid core bestows a range of desirable properties upon this scaffold, making it a valuable asset in drug design.
The Cyclopropyl Moiety: A Bioisosteric Powerhouse
The cyclopropyl group is more than just a simple alkyl substituent; its unique electronic and conformational properties make it a powerful tool for lead optimization.[3]
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring renders it resistant to oxidative metabolism, a common liability for many drug candidates.[5] Replacing metabolically vulnerable groups with a cyclopropyl ring can significantly enhance a compound's pharmacokinetic profile.
-
Conformational Rigidity: The rigid nature of the cyclopropyl group restricts the conformational freedom of the molecule, which can lead to a more favorable entropic contribution to binding affinity.[4] This can translate to increased potency and selectivity for the target protein.
-
Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity and pKa, influencing its solubility, permeability, and potential for P-glycoprotein efflux.[3]
The 1,2,3-Triazole-4-Carboxylic Acid Core: A Versatile Hub
The 1,2,3-triazole ring, often synthesized via the highly efficient "click" chemistry, is a stable and polar scaffold that can act as a rigid linker between different pharmacophoric elements.[2][9] The carboxylic acid functionality at the 4-position further enhances its utility:
-
Hydrogen Bonding: The triazole nitrogen atoms and the carboxylic acid group are excellent hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.
-
Salt Formation: The acidic proton of the carboxylic acid allows for the formation of salts, which can improve the solubility and bioavailability of the final drug substance.
-
Synthetic Handle: The carboxylic acid provides a convenient point for chemical modification, allowing for the facile synthesis of amide, ester, and other derivatives to explore structure-activity relationships (SAR).[10]
Part 2: Synthesis of this compound
The synthesis of the title compound is a multi-step process that leverages well-established organic transformations. The following protocol provides a detailed, step-by-step methodology.
Synthetic Workflow Overview
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of Cyclopropyl Azide
Causality: This initial step generates the key azide intermediate required for the subsequent cycloaddition reaction. The diazotization of cyclopropylamine followed by reaction with sodium azide is a common method for this transformation, though it requires careful temperature control due to the potential instability of the diazonium salt.[11]
Materials:
-
Cyclopropylamine
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ice-salt bath
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of cyclopropylamine in water and cool to 0 °C using an ice-salt bath.
-
Slowly add concentrated hydrochloric acid to form the cyclopropylamine hydrochloride salt, ensuring the temperature remains below 5 °C.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, maintaining the temperature between 0 and 5 °C. Stir for 30 minutes.
-
In a separate flask, dissolve sodium azide in water and cool to 0 °C.
-
Slowly add the freshly prepared cyclopropyl diazonium salt solution to the sodium azide solution. Vigorous gas evolution (N₂) will be observed. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure at a low temperature to obtain crude cyclopropyl azide. Caution: Cyclopropyl azide is a potentially explosive compound and should be handled with extreme care. It is recommended to use it immediately in the next step without purification.[12]
Protocol 2.2.2: [3+2] Cycloaddition to form Ethyl 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylate
Causality: This is the core reaction for the formation of the triazole ring, employing a Huisgen 1,3-dipolar cycloaddition between the cyclopropyl azide and ethyl propiolate.[13][14] This reaction typically yields a mixture of 1,4- and 1,5-disubstituted triazoles; however, the 1,4-isomer is often the major product.[15]
Materials:
-
Crude cyclopropyl azide (from Protocol 2.2.1)
-
Ethyl propiolate
-
Toluene
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the crude cyclopropyl azide in toluene.
-
Add ethyl propiolate to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the desired ethyl 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylate.
Protocol 2.2.3: Saponification to this compound
Causality: The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a strong base.
Materials:
-
Ethyl 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve the ethyl 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylate in a mixture of ethanol (or THF) and water.
-
Add a solution of sodium hydroxide or lithium hydroxide in water.
-
Stir the reaction mixture at room temperature or gently heat to 50 °C to expedite the hydrolysis. Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to 0 °C.
-
Carefully acidify the mixture with 1 M hydrochloric acid until the pH is approximately 2-3.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Part 3: Applications in Medicinal Chemistry
The this compound scaffold is a versatile starting point for the design and synthesis of a wide range of biologically active molecules.
As a Core Scaffold for Enzyme Inhibitors
The 1,2,3-triazole-4-carboxylic acid moiety has been identified as a key pharmacophore in the development of various enzyme inhibitors.
-
Carbonic Anhydrase Inhibitors: Derivatives of 1,2,3-triazole-4-carboxylic acid have shown potent inhibitory activity against various isoforms of human carbonic anhydrase (hCA), enzymes that are implicated in several diseases including glaucoma, epilepsy, and cancer.[7][16] The carboxylic acid group can mimic the binding of the natural substrate, while the cyclopropyl-triazole core can be further functionalized to achieve isoform selectivity.
-
Cathepsin B Inhibitors: Cathepsin B is a cysteine protease that is overexpressed in a number of cancers and is involved in tumor invasion and metastasis. 1,2,3-Triazole-based compounds have been investigated as inhibitors of this enzyme, with the carboxylic acid functionality playing a crucial role in binding to the active site.[17]
In the Development of Anticancer Agents
The structural features of this compound make it an attractive scaffold for the development of novel anticancer agents. The triazole core is a known pharmacophore in a number of anticancer drugs, and the cyclopropyl group can enhance potency and improve the pharmacokinetic profile.[10]
Table 1: Potential Anticancer Applications and Rationale
| Therapeutic Target | Rationale for Using the Scaffold |
| Kinase Inhibitors | The triazole ring can act as a hinge-binder, while the carboxylic acid can form key hydrogen bonds. The cyclopropyl group can occupy hydrophobic pockets and improve metabolic stability. |
| Tubulin Polymerization Inhibitors | The rigid triazole core can mimic the structure of known tubulin inhibitors. The carboxylic acid can be derivatized to introduce functionalities that interact with the colchicine binding site. |
| Epigenetic Modifiers (e.g., HDAC inhibitors) | The carboxylic acid can be converted to a hydroxamic acid, a common zinc-binding group in HDAC inhibitors. The cyclopropyl-triazole scaffold can provide a rigid framework for optimal positioning of the zinc-binding group and the surface recognition cap. |
As a Building Block for Peptidomimetics
The 1-substituted-1,2,3-triazole-4-carboxylic acid scaffold is a recognized building block in the design of peptidomimetics.[8] The triazole ring can act as a bioisostere of a peptide bond, offering improved stability against enzymatic degradation. The cyclopropyl group can mimic the side chain of certain amino acids, providing a unique conformational constraint.
Caption: Bioisosteric replacement of a peptide bond with a 1,2,3-triazole ring.
Part 4: Conclusion and Future Perspectives
This compound is a highly promising and versatile scaffold for modern medicinal chemistry. Its synthesis is achievable through well-established chemical transformations, and its unique combination of a metabolically robust cyclopropyl group and a functionally versatile 1,2,3-triazole-4-carboxylic acid core provides a strong foundation for the design of novel therapeutics. The applications of this scaffold are broad, with significant potential in the development of enzyme inhibitors, anticancer agents, and peptidomimetics. As the demand for new and improved drugs continues to grow, the strategic utilization of such well-designed molecular building blocks will be paramount to the success of future drug discovery endeavors. Further exploration of the derivatization of this scaffold is warranted to fully unlock its therapeutic potential.
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Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH. Available from: [Link]
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1,2,3‐Triazole‐based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. Semantic Scholar. Available from: [Link]
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1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. PMC - NIH. Available from: [Link]
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On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate. PubMed. Available from: [Link]
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1,2,3‐Triazole‐based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. ResearchGate. Available from: [Link]
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1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. Journal of Population Therapeutics and Clinical Pharmacology. Available from: [Link]
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On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate. ResearchGate. Available from: [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. PMC - NIH. Available from: [Link]
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[3+2] cycloaddition reactions between aryl azides and ethyl propiolate. ResearchGate. Available from: [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journals. Available from: [Link]
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Synthesis of 1H-1,2,3-triazole-4-carboxylic acid derivatives with hydrogenated pyridine fragment. Semantic Scholar. Available from: [Link]
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Ultrasonic Synthesis, Molecular Structure and Mechanistic Study of 1,3-Dipolar Cycloaddition Reaction of 1-Alkynylpyridinium-3-olate and Acetylene Derivatives. PMC - NIH. Available from: [Link]
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Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. NIH. Available from: [Link]
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The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. ResearchGate. Available from: [Link]
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-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Available from: [Link]
-
1-Cyclopropyl-1H-1, 2, 3-triazole-4-carboxylic acid, 1 gram. CP Lab Safety. Available from: [Link]
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- 15. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,2,3‐Triazole‐based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic Acid as a Versatile Synthetic Building Block
Introduction: The Strategic Value of a Unique Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. The 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid scaffold represents a convergence of two highly valued functionalities: the cyclopropyl group and the 1,2,3-triazole ring.
The cyclopropyl ring , as a "bioisostere" of a phenyl ring or a gem-dimethyl group, offers a unique combination of conformational rigidity and lipophilicity while occupying minimal spatial volume.[1] Its strained three-membered ring structure imparts distinct electronic properties that can favorably influence molecular conformation and metabolic stability. Concurrently, the 1,2,3-triazole moiety is a cornerstone of contemporary drug design, prized for its metabolic stability, capacity for hydrogen bonding, and its role as a rigid linker in complex molecules.[2][3] Often synthesized via the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," the triazole ring is a robust and polar pharmacophore.[2][4][5]
This guide details the utility of this compound, a building block that synergistically combines these features. The carboxylic acid handle provides a reactive site for derivatization, enabling its seamless integration into diverse molecular architectures through common synthetic transformations. We present here detailed protocols for its application in amide bond formation and esterification, providing researchers with the practical knowledge to leverage this scaffold in their synthetic campaigns.
Physicochemical & Spectroscopic Profile
A thorough understanding of the starting material is critical for successful synthesis and characterization.
| Property | Value |
| Molecular Formula | C₆H₇N₃O₂[6] |
| Molecular Weight | 153.14 g/mol [6] |
| CAS Number | 1188375-37-2[6] |
| Appearance | Typically an off-white to white solid |
| Storage | Store at room temperature, away from moisture |
Expected Spectroscopic Data:
-
¹H NMR: Protons on the cyclopropyl ring will appear as multiplets in the upfield region. The triazole proton will be a distinct singlet in the downfield aromatic region. The carboxylic acid proton will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.[7]
-
¹³C NMR: Expect signals corresponding to the two distinct carbons of the cyclopropyl ring, the two quaternary carbons and one CH carbon of the triazole ring, and the carbonyl carbon of the carboxylic acid, which will be the most downfield signal.[7]
-
Mass Spectrometry (HRMS): The calculated exact mass for C₆H₇N₃O₂ provides a precise value for confirming the elemental composition of the synthesized derivatives.
Application 1: Amide Bond Formation – The Workhorse Reaction
The most fundamental application of a carboxylic acid is its conversion to an amide. This transformation is central to the synthesis of countless pharmaceuticals, peptidomimetics, and advanced materials. The protocol below utilizes HATU, a highly efficient and low-racemization coupling reagent, suitable for a broad range of amine substrates.[8]
Workflow for Amide Coupling
Caption: General workflow for HATU-mediated amide bond formation.
Protocol: Synthesis of N-Benzyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxamide
Materials:
-
This compound (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (3.0 eq)
-
Benzylamine (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 153 mg, 1.0 mmol). Dissolve it in anhydrous DMF (5 mL).
-
Add HATU (418 mg, 1.1 mmol) and DIEA (523 µL, 3.0 mmol) to the solution.
-
Stir the mixture at room temperature for 15 minutes. The formation of the activated ester intermediate is crucial for efficient coupling.[8]
-
Coupling: In a separate vial, dissolve benzylamine (120 µL, 1.1 mmol) in a small amount of anhydrous DMF (1 mL). Add this solution dropwise to the activated acid mixture.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-16 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aq. NaHCO₃ (2 x 20 mL) to remove unreacted acid and DMF. Follow with a wash of brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) or by recrystallization to yield the pure amide product.
Causality & Trustworthiness:
-
Why HATU? HATU is a superior coupling reagent that operates under mild conditions, minimizes the risk of racemization for chiral amines, and generally results in high yields with short reaction times.[9]
-
Why DIEA? A non-nucleophilic base like DIEA is essential to neutralize the hexafluorophosphate salt formed during the activation step without competing with the primary amine nucleophile.[10]
-
Self-Validation: The protocol incorporates in-process monitoring (TLC/LC-MS) to ensure the reaction proceeds to completion, and standard work-up and purification steps to isolate and verify the final product's identity and purity.
Application 2: Esterification for Prodrug and Linker Synthesis
Esterification of the carboxylic acid group can be used to generate prodrugs, modulate solubility, or create linkers for bioconjugation. While classic Fischer esterification (refluxing in alcohol with a strong acid catalyst) is an option, it can be harsh.[11] A milder alternative, similar to amide coupling, involves activating the carboxylic acid and reacting it with an alcohol.
Workflow for Esterification
Caption: General workflow for carbodiimide-mediated esterification.
Protocol: Synthesis of Ethyl 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylate
Materials:
-
This compound (1.0 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Ethanol (EtOH) (≥ 5.0 eq, can be used as solvent)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: To a round-bottom flask, add this compound (153 mg, 1.0 mmol), DMAP (12 mg, 0.1 mmol), and anhydrous ethanol (290 µL, 5.0 mmol).
-
Dissolve the components in anhydrous DCM (10 mL).
-
Cool the flask to 0 °C using an ice bath.
-
Reaction: Add EDC·HCl (230 mg, 1.2 mmol) to the cooled, stirring solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring by TLC for the disappearance of the starting acid.
-
Work-up: Dilute the reaction mixture with DCM (20 mL). Wash the solution with 5% aqueous HCl (1 x 15 mL), saturated aqueous NaHCO₃ (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the pure ethyl ester.
Causality & Trustworthiness:
-
Why EDC/DMAP? This combination is a classic method for mild esterification. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[9][10] DMAP acts as a nucleophilic catalyst, forming a highly reactive DMAP-acylated intermediate, which is then efficiently attacked by the alcohol.
-
Why Ethanol as Reagent/Solvent? Using a large excess of the alcohol can drive the equilibrium towards the product. If the alcohol is precious, it should be used in near-stoichiometric amounts (e.g., 1.2 eq) in an inert solvent like DCM.
-
Self-Validation: The aqueous washes in the work-up are critical for removing the water-soluble EDC·HCl and the urea byproduct, as well as any remaining DMAP or unreacted acid, simplifying the final purification step.
References
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). [No specific journal mentioned in the provided text]
- Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023).
-
Application of triazoles in the structural modification of natural products. (2022). RSC Medicinal Chemistry. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2022). Future Journal of Pharmaceutical Sciences. [Link]
-
The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. (2024). ResearchGate. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. (2021). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2022). Pharmaceuticals. [Link]
-
Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives. (2021). ResearchGate. [Link]
-
Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. (2019). Molecules. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]
-
1-Cyclopropyl-1H-1, 2, 3-triazole-4-carboxylic acid, 1 gram. (n.d.). CP Lab Safety. [Link]
-
Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. (2018). ResearchGate. [Link]
-
Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. (2020). Molbank. [Link]
-
Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. (2016). Tetrahedron Letters. [Link]
-
1H-[4][12][13]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. (2018). Journal of the Brazilian Chemical Society. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (2021). Bioorganic Chemistry. [Link]
-
Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. (2021). European Journal of Chemistry. [Link]
-
Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. (2018). Journal of Medicinal Chemistry. [Link]
-
Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. (2024). ResearchGate. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2023). Chemical Methodologies. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). Molecules. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2022). Molecules. [Link]
-
Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
-
Carboxylic Acid to Ester in Acid: Intramolecular Esterification. (2020). YouTube. [Link]
Sources
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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Application Notes and Protocols for the Derivatization of 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic Acid in Medicinal Chemistry
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, prized for its metabolic stability, capacity for hydrogen bonding, and its role as a reliable bioisostere for other functional groups, most notably the trans-amide bond.[1] The specific scaffold of this compound presents a particularly valuable building block for the synthesis of novel therapeutic agents. The cyclopropyl group introduces conformational rigidity and can enhance metabolic stability by reducing susceptibility to oxidative metabolism.[2] Derivatization of the carboxylic acid group on this scaffold is a critical step in the exploration of structure-activity relationships (SAR), allowing for the introduction of a diverse array of functionalities to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a detailed exploration of the common derivatization strategies for this carboxylic acid, with a focus on the formation of amides and esters, which are pivotal in the development of new chemical entities.
Core Concepts in Carboxylic Acid Derivatization
The direct reaction of a carboxylic acid with a nucleophile, such as an amine or an alcohol, is generally inefficient due to the acidic nature of the carboxylic acid proton, which leads to a competing acid-base reaction.[3][4] Therefore, derivatization necessitates the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon more electrophilic.[3][4] The choice of activating agent and reaction conditions is paramount to ensure high yields, minimize side reactions, and preserve the integrity of the starting material, including the cyclopropyl and triazole rings.
I. Amide Bond Formation: A Workhorse in Drug Discovery
The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[3] The resulting 1H-1,2,3-triazole-4-carboxamides are of significant interest for their potential biological activities.[5]
Mechanism of Amide Coupling
Amide bond formation via carboxylic acid activation typically proceeds through the formation of a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acid chloride. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide.
Common Coupling Reagents and Protocols
A variety of coupling reagents are available, each with its own advantages and limitations. The selection of a suitable reagent often depends on the specific substrates, desired reaction scale, and cost considerations.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate.[3][4] This intermediate can be prone to racemization if the amine is not sufficiently reactive. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), mitigates this by forming a more stable and less reactive HOBt-ester, which then reacts with the amine.
Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0–1.2 equiv)
-
EDC·HCl (1.1–1.5 equiv)
-
HOBt (1.1–1.5 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0–3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard aqueous work-up reagents (e.g., 1M HCl, saturated NaHCO₃, brine)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2–18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that generates a reactive OAt-active ester.[6] HATU is particularly useful for coupling sterically hindered amines or for reactions where racemization is a concern.
Protocol 2: General Procedure for HATU-Mediated Amide Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0–1.2 equiv)
-
HATU (1.1–1.5 equiv)
-
DIPEA or TEA (2.0–4.0 equiv)
-
Anhydrous DMF or DCM
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF or DCM.
-
Add the amine (1.1 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1–12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
-
1,1'-Carbonyldiimidazole (CDI) is another effective activating agent that forms a reactive acylimidazolide intermediate. This method is particularly advantageous as the byproducts, imidazole and CO₂, are easily removed. A published procedure for a similar substrate, 5-cyclopropyl-1-p-tolyl-1H-1,2,3-triazole-4-carboxylic acid, successfully employed CDI.[7]
Protocol 3: CDI-Mediated Amide Coupling (Adapted from Literature) [7]
-
Materials:
-
This compound (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.0 equiv)
-
Amine (1.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
-
Procedure:
-
To a solution of CDI (1.0 equiv) in dry acetonitrile, add this compound (1.0 equiv).
-
Stir the mixture at a slightly elevated temperature (e.g., 50 °C) for 30 minutes to facilitate the formation of the acylimidazolide.
-
Add the desired amine (1.0 equiv) to the reaction mixture.
-
Heat the mixture (e.g., 70 °C) for 1 hour, or until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling to room temperature, add water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol/water) to obtain the pure amide.
-
Summary of Amide Coupling Conditions
| Coupling Reagent | Additive | Base | Typical Solvent | Temperature | Reaction Time | Byproducts |
| EDC | HOBt | DIPEA/TEA | DMF, DCM | 0 °C to RT | 2–18 h | Water-soluble urea |
| HATU | None | DIPEA/TEA | DMF, DCM | 0 °C to RT | 1–12 h | Tetramethylurea |
| CDI | None | None | MeCN | 50–70 °C | 1.5 h | Imidazole, CO₂ |
Experimental Workflow for Amide Synthesis
Caption: General workflow for the synthesis of amide derivatives.
II. Ester Formation: An Alternative Derivatization Route
Esterification provides another important class of derivatives for SAR studies. Common methods for esterifying carboxylic acids include Fischer esterification under acidic conditions and reaction with alkyl halides in the presence of a base.
A. Fischer Esterification
This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. The reaction is an equilibrium process, and the use of excess alcohol or removal of water drives it towards the product.
Protocol 4: Fischer Esterification for Methyl or Ethyl Esters
-
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Methanol or Ethanol (large excess, as solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1–0.2 equiv) or Thionyl Chloride (2.0-3.0 equiv)
-
-
Procedure (using H₂SO₄):
-
Suspend this compound in a large excess of the desired anhydrous alcohol (e.g., methanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours to overnight, monitoring by TLC.
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography if necessary.
-
-
Procedure (using SOCl₂):
-
Suspend this compound in anhydrous methanol at 0 °C.
-
Slowly add thionyl chloride dropwise. Caution: Exothermic reaction, releases HCl and SO₂ gas. Use a fume hood.
-
Allow the reaction to warm to room temperature or gently reflux until complete.
-
Remove excess methanol and SOCl₂ under reduced pressure to obtain the crude ester, which can be purified as needed.
-
B. Alkylation with Alkyl Halides
This method involves deprotonating the carboxylic acid with a non-nucleophilic base to form the carboxylate salt, which then acts as a nucleophile to displace a halide from an alkyl halide.
Protocol 5: Esterification via Alkylation
-
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (1.5 equiv)
-
Anhydrous DMF or Acetone
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF or acetone.
-
Add the base (e.g., K₂CO₃) and stir for 15-30 minutes.
-
Add the alkyl halide dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).
-
Filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up and purify the product as described in previous protocols.
-
Experimental Workflow for Ester Synthesis
Caption: Workflows for ester synthesis via two common methods.
Scientific Integrity and Causality: Key Considerations
-
Stability of the Cyclopropyl Group: The cyclopropyl group is generally stable under the described amide coupling and esterification conditions. However, it is known to be susceptible to ring-opening under strongly acidic or radical conditions, which are not typically employed in these protocols.[2] It is always prudent to use the mildest effective conditions.
-
Nucleophilicity of the Triazole Ring: The nitrogen atoms of the 1,2,3-triazole ring possess lone pairs of electrons and are nucleophilic.[8] While acylation of the triazole ring is a potential side reaction, it is generally not observed under standard amide coupling conditions where the activated carboxylic acid is highly reactive and preferentially attacked by the more nucleophilic amine. Nevertheless, careful monitoring of the reaction for the formation of byproducts is recommended.
-
Choice of Base: In amide coupling reactions, a non-nucleophilic base like DIPEA is often preferred over nucleophilic bases such as pyridine or DMAP (when not used catalytically) to avoid the formation of unwanted side products. The base is crucial for neutralizing any acid generated during the reaction and for deprotonating the amine nucleophile if it is used as a salt.
-
Solvent Selection: Anhydrous (dry) solvents are critical, especially in carbodiimide and uronium salt-mediated couplings, as water can hydrolyze the activated intermediates and deactivate the coupling reagents. DMF and DCM are excellent choices due to their ability to dissolve a wide range of substrates and reagents.
References
-
Pokhodylo, N., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1221-1225. [Link]
-
Al-Masoudi, N. A. L., & Al-Salihi, N. I. (2014). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. Journal of Applicable Chemistry, 3(3), 1146-1152. [Link]
-
Krasnikov, P. E., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(19), 6825. [Link]
-
Biswas, T. (2021, December 24). Nucleophilicity of triazole and MCQ. YouTube. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. International Journal of Chemical, Environmental & Biological Sciences, 2(1), 36-40. [Link]
-
Zhu, Y., & Liu, W. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au, 3(3), 884–891. [Link]
-
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Timmerman, P., et al. (2005). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules, 10(1), 1-19. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 140120, 1,2,3-Triazole-4-carboxylic acid. [Link]
-
Zhu, Y., & Liu, W. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. Journal of the American Chemical Society Au, 3(3), 884-891. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Huseynov, F. M., et al. (2021). Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. European Journal of Chemistry, 12(1), 13-17. [Link]
-
Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 990264. [Link]
-
Wilcox, C. F., Loew, L. M., & Hoffmann, R. (1973). Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. Journal of the American Chemical Society, 95(24), 8192–8193. [Link]
-
CP Lab Safety. (n.d.). 1-Cyclopropyl-1H-1, 2, 3-triazole-4-carboxylic acid, 1 gram. [Link]
-
Obushak, M., et al. (2020). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Molbank, 2020(2), M1128. [Link]
-
Kumar, K. S., et al. (2018). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Chemistry Central Journal, 12(1), 1-10. [Link]
-
Das, P., et al. (2016). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. [Figure]. ResearchGate. [Link]
-
Chernyshev, V. M., et al. (2006). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. Russian Journal of Applied Chemistry, 79(5), 783-786. [Link]
-
Li, Y., et al. (2018). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Journal of medicinal chemistry, 61(17), 7847-7863. [Link]
-
Angeli, A., et al. (2019). 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. Bioorganic chemistry, 85, 451-459. [Link]
-
Guchhait, S. K., & Kashyap, M. (2018). Strategies for Amides and Cyclopropyl Carbinols. [Figure]. ResearchGate. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Li, Y., et al. (2023). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 28(17), 6333. [Link]
-
de Oliveira, C. S., et al. (2015). Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Molecules, 20(2), 2672-2686. [Link]
-
Matin, M. M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Journal of Heterocyclic Chemistry, 59(4), 581-610. [Link]
-
Sisti, A. J., & Rusch, G. M. (1970). Cyclopropyl amine rearrangement. The Journal of Organic Chemistry, 35(4), 1169–1171. [Link]
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- 3. hepatochem.com [hepatochem.com]
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- 7. Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Notes & Protocols: Leveraging 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid in Copper-Catalyzed Click Chemistry
Preamble: The Strategic Value of the Cyclopropyl-Triazole-Carboxylate Scaffold
The advent of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click chemistry" reaction, has fundamentally reshaped molecular assembly across chemical biology, drug discovery, and materials science.[1][2][3][4] This reaction's power lies in its ability to form a stable 1,2,3-triazole linkage from an azide and a terminal alkyne with near-perfect fidelity, high yields, and exceptional tolerance for a vast array of functional groups, often under benign aqueous conditions.[5][6]
Within the expansive toolkit of click chemistry building blocks, 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid emerges as a scaffold of significant strategic importance. This molecule is not merely a linker; it is a trifunctional asset designed for advanced applications:
-
The 1,2,3-Triazole Core: An exceptionally stable, aromatic linker that is more than a passive spacer. It actively participates in hydrogen bonding and dipole interactions, often enhancing binding affinity to biological targets and improving pharmacokinetic properties.[4][7]
-
The N1-Cyclopropyl Group: The cyclopropyl moiety is a well-established "magic fragment" in medicinal chemistry.[8] It serves as a non-classical bioisostere for phenyl rings or gem-dimethyl groups, often enhancing metabolic stability, improving membrane permeability, and providing conformational rigidity to optimize ligand-target interactions.
-
The C4-Carboxylic Acid Handle: This functional group provides a versatile attachment point for secondary modifications, such as amide bond formation, allowing for the straightforward conjugation of this scaffold to proteins, probes, or other molecular entities.[9] Furthermore, the carboxylate can act as a key pharmacophoric element, mimicking amino acid functionalities or engaging in critical hydrogen bonding with target proteins.[10]
This guide provides a deep dive into the mechanistic underpinnings of CuAAC and presents detailed, field-proven protocols for the application of this specific cyclopropyl-triazole-carboxylate scaffold in research and development settings.
The Engine of Assembly: The CuAAC Catalytic Cycle
Understanding the mechanism of the CuAAC reaction is critical for optimizing reaction conditions and troubleshooting experiments. While often depicted as a simple cycloaddition, the process is a multi-step catalytic cycle mediated by one or more copper(I) centers.[3][11] The reaction's remarkable efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted triazole, are direct consequences of this copper-mediated pathway, which circumvents the high activation energy and mixed regioisomeric outcomes of the uncatalyzed thermal Huisgen cycloaddition.[5][12][13]
The consensus mechanism involves the following key stages:
-
Generation of Copper(I): The active catalyst is Cu(I). In practice, this is often generated in situ from a stable Cu(II) salt (e.g., CuSO₄) using a mild reducing agent like sodium ascorbate.[14]
-
Copper Acetylide Formation: The terminal alkyne reacts with the Cu(I) center, displacing a ligand to form a π-complex, which then rearranges to the crucial copper(I) acetylide intermediate. The acidity of the alkyne proton is a key factor in this step.
-
Azide Coordination & Cyclization: The organic azide coordinates to the copper acetylide. This is followed by the key cyclization event, which proceeds through a six-membered copper metallacycle intermediate.[5]
-
Ring Contraction & Protonolysis: The metallacycle rearranges and contracts to form a triazolyl-copper derivative. Subsequent protonolysis, often accelerated by a proton source in the medium, cleaves the C-Cu bond, releasing the 1,4-disubstituted triazole product and regenerating the Cu(I) catalyst to re-enter the cycle.[5][15]
Accelerating ligands, such as tris(triazolylmethyl)amines (e.g., TBTA, THPTA), play a vital role by stabilizing the Cu(I) oxidation state against disproportionation and oxidation, thereby maintaining a high concentration of the active catalyst and dramatically increasing reaction rates, particularly in biological applications.[2][14][16]
Experimental Protocols
The following protocols are designed to be self-validating, providing not only procedural steps but also the scientific rationale and expected outcomes.
Protocol 1: Synthesis of a Model Peptide Conjugate via In-Situ Formation of the Cyclopropyl-Triazole-Carboxylate Linker
This protocol details the direct bioconjugation of an alkyne-functionalized peptide with cyclopropyl azide, forming the target linker in one pot. This is the most common and powerful application of CuAAC in a biological context.
Objective: To covalently attach cyclopropyl azide to an alkyne-modified peptide (e.g., Alkyne-Gly-Arg-Gly-Asp-Ser) in an aqueous buffer system.
Materials & Reagents:
-
Alkyne-functionalized peptide (e.g., Propargyl-GRGDS, ≥95% purity)
-
Cyclopropyl azide (handle with care, potential explosive)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), ACS grade
-
Sodium L-Ascorbate, ≥99%
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
LC/MS-grade water and acetonitrile
-
Trifluoroacetic acid (TFA) for HPLC
Equipment:
-
Analytical balance
-
Vortex mixer
-
Thermomixer or incubator
-
Reverse-Phase HPLC (RP-HPLC) system for purification and analysis
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS) for characterization
Step-by-Step Methodology:
-
Reagent Stock Preparation:
-
Peptide Stock (10 mM): Dissolve the required mass of alkyne-peptide in LC/MS-grade water. Rationale: A concentrated aqueous stock is easy to dispense and avoids repeated weighing of small, hygroscopic peptide quantities.
-
Azide Stock (100 mM): Dissolve cyclopropyl azide in DMSO or a 1:1 DMSO:water mixture. Rationale: DMSO ensures solubility and miscibility with the aqueous reaction buffer.
-
Copper/Ligand Solution (50 mM Cu, 250 mM THPTA): Dissolve CuSO₄·5H₂O and THPTA in water. The 5:1 ligand-to-copper ratio is crucial. Rationale: The THPTA ligand stabilizes the Cu(I) ion, prevents its precipitation in phosphate buffer, and accelerates the reaction significantly.[14]
-
Ascorbate Solution (1 M): Freshly prepare a solution of sodium ascorbate in water. Rationale: Ascorbate is prone to oxidation. A fresh, concentrated solution ensures potent reduction of Cu(II) to the active Cu(I) state.
-
-
Reaction Assembly:
-
In a 1.5 mL microcentrifuge tube, combine the following in order:
-
PBS Buffer (pH 7.4) to bring the final volume to 500 µL.
-
10 mM Peptide Stock (50 µL, final concentration 1 mM).
-
100 mM Azide Stock (15 µL, final concentration 3 mM). Rationale: A slight excess of the azide partner drives the reaction to completion, especially when the peptide is valuable.
-
50 mM Copper/Ligand Solution (10 µL, final concentration 1 mM Cu, 5 mM THPTA).
-
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the Sodium Ascorbate solution last (10 µL of 1 M stock, final concentration 20 mM). Rationale: Adding the reductant last ensures all components are mixed before the active Cu(I) catalyst is generated, leading to a clean and efficient reaction start.
-
Vortex gently and incubate the reaction at 37°C for 1-2 hours. Rationale: Mild heating can increase the reaction rate without denaturing most peptides. The reaction is often complete within an hour, but this can be monitored by LC/MS.
-
-
Purification and Analysis:
-
Quench the reaction by adding 10 µL of 0.5 M EDTA solution to chelate the copper catalyst.
-
Purify the reaction mixture using RP-HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the product peak and confirm its identity by mass spectrometry. The expected mass will be [Mass of Alkyne-Peptide] + 111.12 g/mol (the mass of cyclopropyl azide).
-
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Conversion | Inactive catalyst (ascorbate oxidized, Cu(I) re-oxidized). | Prepare ascorbate solution fresh. Ensure proper ligand-to-copper ratio. Degas solutions if oxygen sensitivity is suspected. |
| Peptide Precipitation | Copper-mediated aggregation. | Increase the ligand-to-copper ratio (e.g., 10:1). Ensure the final peptide concentration is within its solubility limits. |
| Multiple Product Peaks | Side reactions; peptide degradation. | Decrease reaction temperature or time. Check the purity of starting materials. Ensure the pH of the buffer is stable. |
Protocol 2: Amide Coupling Using this compound as a Building Block
This protocol demonstrates the utility of the carboxylic acid handle for subsequent modifications after the triazole has been incorporated into a molecule.
Objective: To couple the carboxylic acid of a triazole-containing molecule with a primary amine (e.g., benzylamine) to form a stable amide bond.
Materials & Reagents:
-
Substrate: e.g., 1-cyclopropyl-4-(carboxy)-triazole linked to a molecular fragment.
-
Benzylamine
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, 1 M HCl, saturated NaHCO₃, brine for workup.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the triazole-carboxylic acid substrate (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution. Stir for 10 minutes at room temperature. Rationale: HATU is a highly efficient peptide coupling agent that activates the carboxylic acid by forming an active ester. DIPEA is a non-nucleophilic base required to mop up the acid formed and facilitate the reaction.
-
-
Amine Addition:
-
Add the primary amine (e.g., benzylamine, 1.1 equivalents) to the activated mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC or LC/MS.
-
-
Aqueous Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Rationale: This sequence removes unreacted amine (HCl wash), unreacted carboxylic acid and acidic byproducts (NaHCO₃ wash), and residual water (brine wash).
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide conjugate.
-
Summary of Reaction Parameters
The versatility of CuAAC allows for a wide range of conditions. The optimal choice depends on the specific substrates and application.
| Parameter | Typical Conditions | Rationale & Considerations |
| Copper Source | CuSO₄·5H₂O, Cu(I) salts (CuI, CuBr) | CuSO₄ is inexpensive, stable, and used with a reductant. Cu(I) salts are faster but oxygen-sensitive. |
| Reducing Agent | Sodium Ascorbate, TCEP | Ascorbate is standard for most applications. TCEP is an alternative, especially in cellular contexts. |
| Ligand | THPTA, TBTA, BTTAA | Ligands are crucial for rate acceleration and catalyst stability, especially in aqueous and biological media.[14][16] |
| Solvents | H₂O, tBuOH/H₂O, DMSO, DMF, THF | Aqueous systems are ideal for bioconjugation.[] Organic solvents are used for small molecule synthesis.[18][19] |
| Temperature | Room Temperature to 60°C | Most reactions proceed efficiently at room temperature. Mild heating can accelerate slow reactions. |
| pH Range | 4 - 12 | The reaction is remarkably tolerant of a wide pH range, a key feature for its biocompatibility.[6] |
References
- Leyva, E., Rodríguez-Gutiérrez, I. R., Moctezuma, E., & Noriega, S. (2022). Mechanisms, Copper Catalysts, and Ligands Involved in the Synthesis of 1,2,3- Triazoles Using Click Chemistry. Current Organic Chemistry, 26(23), 2098-2121.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Bentham Science Publishers. (2023). Mechanisms, Copper Catalysts, and Ligands Involved in the Synthesis of 1,2,3- Triazoles Using Click Chemistry.
- ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
- BOC Sciences. (n.d.). Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
- Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central.
- YouTube. (2022).
- JETIR. (n.d.).
- Pokhodylo, N., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. NIH.
- Chatterjee, S., et al. (2021). Click triazole as a linker for drug repurposing against SARs-CoV-2: A greener approach in race to find COVID-19 therapeutic. PubMed Central.
- Głowacka, I. E., et al. (2023). Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. PMC - NIH.
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
- Jiang, H., et al. (2014).
- Kamal, A., et al. (2008). Synthesis of 1,2,3-triazole-linked pyrrolobenzodiazepine conjugates employing 'click' chemistry: DNA-binding affinity and anticancer activity. PubMed.
- MDPI. (2020). Recent Advances in Bioactive Flavonoid Hybrids Linked by 1,2,3-Triazole Ring Obtained by Click Chemistry.
- Leyva, A., et al. (2018). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI.
- Chapman University Digital Commons. (n.d.). Click Chemistry Inspired One-Pot Synthesis of 1, 4-disubstituted 1, 2, 3-triazoles and Their Src Kinase Inhibitory Activity.
- Whited, A. M., et al. (2014).
- Request PDF. (2025). Carboxylic Acid-Promoted Copper(I)
- ResearchGate. (2015).
- PubMed. (2024).
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Mechanisms, Copper Catalysts, and Ligands Involved in the Synthesis of 1,2,3- Triazoles Using Click Chemistry | Bentham Science [benthamscience.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. jetir.org [jetir.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,2,3-triazole-linked pyrrolobenzodiazepine conjugates employing 'click' chemistry: DNA-binding affinity and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 14. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
Application Notes and Protocols for Amide Coupling with 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic Acid
Introduction: The Significance of 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxamides in Medicinal Chemistry
The 1,2,3-triazole moiety is a prominent scaffold in modern drug discovery, valued for its metabolic stability, capacity for hydrogen bonding, and its role as a reliable bioisostere for amide bonds. The introduction of a cyclopropyl group at the 1-position of the triazole ring can impart favorable conformational constraints and improve metabolic stability, making 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid a valuable building block for novel therapeutics. The amide coupling of this carboxylic acid with a diverse range of amines is a critical transformation for generating libraries of potential drug candidates. This guide provides detailed protocols and expert insights for the successful synthesis of 1-cyclopropyl-1H-1,2,3-triazole-4-carboxamides using two robust and widely adopted coupling methodologies: HATU-mediated coupling and EDC/HOBt-mediated coupling.
Mechanistic Insights into Amide Bond Formation
A thorough understanding of the underlying reaction mechanisms is paramount for successful reaction optimization and troubleshooting. Amide bond formation from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant kinetic barrier.
HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its rapid reaction times and low propensity for racemization. The mechanism involves a two-step process:
-
Activation of the Carboxylic Acid: In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester.
-
Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the OAt-active ester, forming a tetrahedral intermediate which subsequently collapses to yield the desired amide and regenerate HOAt.
Caption: Mechanism of HATU-mediated amide coupling.
EDC/HOBt-Mediated Amide Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids. It is often used in conjunction with HOBt (1-Hydroxybenzotriazole) to improve efficiency and suppress side reactions.
-
Formation of the O-Acylisourea Intermediate: The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.
-
Interception by HOBt: This unstable intermediate is then intercepted by the nucleophilic HOBt to form a more stable HOBt-active ester, which is less susceptible to racemization.
-
Amide Formation: The amine attacks the activated HOBt-ester to form the desired amide, regenerating HOBt in the process.
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Experimental Protocols
The following protocols provide a starting point for the amide coupling of this compound. Optimization may be necessary depending on the specific amine used.
Caption: General experimental workflow for amide coupling.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is generally preferred for sterically hindered amines or when minimization of racemization is critical.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and the amine (1.1 equiv).
-
Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration with respect to the carboxylic acid).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add HATU (1.2 equiv) to the reaction mixture in one portion.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol is a cost-effective and widely used method for a broad range of substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv) in anhydrous DCM or DMF (approximately 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.[1]
-
Wash the organic phase with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude amide by flash column chromatography on silica gel.
Comparative Overview of Coupling Protocols
| Parameter | HATU Protocol | EDC/HOBt Protocol |
| Coupling Reagent | HATU | EDC·HCl / HOBt |
| Typical Solvent | DMF | DCM, DMF |
| Base | DIPEA, TEA | DIPEA, TEA |
| Reaction Time | 2-12 hours | 4-24 hours |
| Advantages | High efficiency, rapid, low racemization, good for hindered substrates. | Cost-effective, readily available reagents, water-soluble byproduct. |
| Disadvantages | Higher cost, potential for guanidinylation of the amine. | Longer reaction times, potential for side reactions if HOBt is omitted. |
Expert Insights and Troubleshooting
-
Choice of Solvent: DMF is a common solvent for amide couplings due to its high polarity and ability to dissolve a wide range of substrates. However, it can be difficult to remove during workup. DCM is a good alternative for less polar substrates.
-
Base Selection: DIPEA is a non-nucleophilic base that is effective in deprotonating the carboxylic acid without competing in the coupling reaction. Triethylamine (TEA) can also be used.
-
Reaction Monitoring: It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent the formation of byproducts.
-
Workup Procedure: The aqueous washes are essential to remove unreacted reagents, the base, and byproducts. The acidic wash removes the base and any unreacted amine, while the basic wash removes unreacted carboxylic acid and HOBt.
-
Troubleshooting Low Yields:
-
Incomplete Reaction: Extend the reaction time or consider gentle heating (e.g., 40-50 °C).
-
Poor Amine Nucleophilicity: For electron-deficient amines, using a more powerful coupling reagent like HATU is recommended.
-
Steric Hindrance: If both the carboxylic acid and amine are sterically demanding, prolonged reaction times and elevated temperatures may be necessary.
-
Moisture Contamination: Ensure all glassware is dry and anhydrous solvents are used, as water can hydrolyze the activated intermediates.
-
-
Purification: Flash column chromatography is typically effective for purifying the final amide product. The choice of eluent will depend on the polarity of the product. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often a good starting point.
Conclusion
The amide coupling of this compound is a versatile and essential reaction for the synthesis of novel compounds with potential therapeutic applications. Both HATU and EDC/HOBt-mediated protocols offer reliable and efficient methods for this transformation. The choice between the two will depend on factors such as the nature of the amine substrate, cost considerations, and the need to minimize racemization. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently and successfully synthesize a wide array of 1-cyclopropyl-1H-1,2,3-triazole-4-carboxamides.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
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Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852. [Link]
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Application Notes and Protocols: Screening 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic Acid Derivatives for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,3-triazole scaffold is a significant pharmacophore in modern medicinal chemistry, demonstrating a wide array of biological activities, including notable anticancer properties.[1][2][3][4] This document provides a detailed guide for the comprehensive screening of a novel series of compounds, 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid derivatives, for their potential as anticancer agents. The protocols outlined herein are designed to establish a robust preliminary understanding of the cytotoxic and mechanistic properties of these derivatives, employing a tiered screening approach from broad in vitro cytotoxicity assays to more focused mechanistic studies. This guide is intended to provide researchers with the foundational methodologies to identify and characterize promising lead compounds for further preclinical development.
Introduction: The Rationale for Screening Cyclopropyl-Triazole Derivatives
The 1,2,3-triazole ring system is a bioisostere for amide bonds, capable of forming various non-covalent interactions such as hydrogen bonds and van der Waals forces with biological targets like proteins and enzymes.[1][5] This characteristic, combined with its high resistance to enzymatic degradation, makes it an attractive scaffold for drug design.[1] Numerous 1,2,3-triazole derivatives have been reported to exhibit significant antiproliferative activity against various cancer cell lines, acting through mechanisms such as cell cycle arrest and induction of apoptosis.[1][5]
The incorporation of a cyclopropyl group is a strategic medicinal chemistry approach to introduce conformational rigidity and improve metabolic stability. The unique stereoelectronic properties of the cyclopropyl ring can also enhance binding affinity to target proteins. The carboxylic acid moiety at the 4-position of the triazole ring provides a handle for further derivatization and can also participate in crucial interactions within a biological target's active site.
This application note details a systematic workflow for the initial anticancer screening of novel this compound derivatives. The described protocols are based on established and widely accepted methodologies in cancer drug discovery.
Synthesis of this compound Derivatives
The synthesis of the target compounds can be achieved through various established synthetic routes. A common and efficient method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][6] This reaction typically involves the cycloaddition of an azide with a terminal alkyne. For the synthesis of the core scaffold, cyclopropyl azide and an appropriate alkyne bearing a carboxylate or its precursor would be utilized.
Further derivatization of the carboxylic acid group to amides or esters can be achieved using standard coupling reactions, such as those employing carbodiimide reagents like EDCI in the presence of HOBt or DMAP.[7]
It is imperative that the synthesized compounds are fully characterized using techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm their structure and purity before biological evaluation.
In Vitro Anticancer Screening Workflow
A tiered approach is recommended for the efficient screening of a library of derivatives. This workflow begins with a broad cytotoxicity screen against a panel of cancer cell lines, followed by more detailed studies on the most potent compounds.
Figure 1: A tiered workflow for screening anticancer drug candidates.
Tier 1: Primary Cytotoxicity Screening
The initial step involves assessing the general cytotoxicity of the synthesized derivatives against a panel of human cancer cell lines. This broad screen helps to identify compounds with significant growth-inhibitory effects and provides preliminary insights into their spectrum of activity.
3.1.1. Rationale for Assay Selection
Two of the most common and well-validated assays for determining cell viability are the MTT and SRB assays.[8][9]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[10]
-
Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins.[9] The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number. The SRB assay is generally considered to be less prone to interference from compounds that affect mitochondrial respiration.[9]
3.1.2. Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], and HepG2 [liver]) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
3.1.3. Data Presentation
| Compound ID | Derivative Structure | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT-116 | IC₅₀ (µM) vs. HepG2 |
| CP-T-001 | R = H | >100 | >100 | >100 | >100 |
| CP-T-002 | R = CH₃ | 85.2 | 92.1 | 78.5 | 88.9 |
| CP-T-003 | R = Phenyl | 15.6 | 21.3 | 12.8 | 18.4 |
| CP-T-004 | R = 4-Cl-Phenyl | 8.2 | 10.5 | 6.1 | 9.7 |
| Doxorubicin | (Positive Control) | 0.5 | 0.8 | 0.4 | 0.6 |
Table 1: Hypothetical IC₅₀ values for a series of this compound derivatives.
Tier 2: Mechanistic Studies for 'Hit' Compounds
Compounds that exhibit potent and selective cytotoxicity (i.e., 'hits') in the primary screen should be advanced to Tier 2 for preliminary mechanistic studies. The goal is to understand how these compounds are killing cancer cells.
3.2.1. Apoptosis Induction
A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death.[5] The Annexin V/Propidium Iodide (PI) assay is a standard method to detect apoptosis by flow cytometry.
3.2.1.1. Protocol: Annexin V/PI Staining
-
Cell Treatment:
-
Seed cancer cells (e.g., HCT-116) in 6-well plates and allow them to attach overnight.
-
Treat the cells with the 'hit' compounds at their IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle and positive controls.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Sources
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- 10. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
Application Note & Protocol: A Comprehensive Guide to the Scalable Synthesis of 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
Abstract
This document provides a detailed methodological framework for the synthesis and scale-up of 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid, a valuable heterocyclic building block in modern drug discovery. The 1,2,3-triazole motif is a cornerstone in medicinal chemistry, prized for its metabolic stability and capacity for hydrogen bonding.[1] This guide details a robust two-step synthetic sequence beginning with the preparation of cyclopropyl azide, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propiolic acid. Emphasis is placed on addressing the specific challenges associated with scaling this process from the laboratory bench to a pilot-plant scale, with a core focus on process safety, hazard mitigation, reaction optimization, and purification strategies.
Introduction: Significance and Synthetic Strategy
The this compound scaffold is of significant interest to the pharmaceutical industry. The cyclopropyl group can confer unique conformational rigidity and improved metabolic stability to drug candidates, while the triazole ring acts as a stable, non-hydrolyzable linker or pharmacophore.[1] The most direct and reliable method for constructing the 1,4-disubstituted 1,2,3-triazole core is the Huisgen 1,3-dipolar cycloaddition, specifically the copper(I)-catalyzed variant known as the CuAAC or "click chemistry".[2][3] This reaction is renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity, making it ideal for process development.[4][5]
Our synthetic strategy is a two-step process:
-
Synthesis of Cyclopropyl Azide: Preparation of the key azide intermediate from cyclopropylamine.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reaction of in situ generated or isolated cyclopropyl azide with propiolic acid to yield the target molecule.
This guide will first detail a validated laboratory-scale protocol and then provide a comprehensive analysis of the critical parameters and modifications required for a safe and efficient scale-up.
Process Workflow and Chemical Synthesis
The overall workflow involves careful preparation of the hazardous azide intermediate, followed by the highly exothermic cycloaddition reaction.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of purifying this valuable synthetic building block. Due to its unique physicochemical properties—high polarity, acidic nature, and potential for strong interactions with stationary phases—its purification can be a significant challenge. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
The impurity profile largely depends on the synthetic route. The most common synthesis is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," between cyclopropyl azide and propiolic acid (or its ester, followed by hydrolysis).[1][2][3][4]
Common Impurities Include:
-
Residual Copper Catalyst: Copper salts are notoriously difficult to remove completely and can interfere with subsequent reactions or biological assays.
-
Unreacted Starting Materials: Propiolic acid or cyclopropyl azide may persist.
-
Side Products: Homocoupling of the alkyne starting material can occur.
-
Related Triazoles: If using an ester of propiolic acid, incomplete hydrolysis will leave the corresponding ester as an impurity.
Q2: Why is my compound so difficult to purify with standard silica gel chromatography?
This compound presents two main challenges for standard silica gel chromatography:
-
High Polarity: The combination of the triazole ring and the carboxylic acid group makes the molecule highly polar. This causes it to adsorb very strongly to the polar silica gel stationary phase.[5][6] Consequently, extremely polar mobile phases (eluents) are required to get the compound to move, which often results in poor separation from other polar impurities.
-
Acidity of Silica Gel: Silica gel is inherently acidic. The basic nitrogen atoms in the triazole ring can interact strongly with the acidic silanol groups on the silica surface.[7] This interaction often leads to significant peak tailing (streaking) on TLC plates and broad, poorly resolved peaks during column chromatography, along with potential irrecoverable loss of the compound on the column.[7]
Q3: Is this compound stable to heat and different pH values?
The 1,2,3-triazole ring is generally a robust and stable heterocycle, resistant to thermal stress, mild acid, hydrolysis, and redox conditions.[8] However, there are two key stability considerations for this specific molecule:
-
Heat: While the ring is stable, some 1,2,3-triazole-4-carboxylic acids can undergo decarboxylation (loss of CO₂) upon strong heating.[9] It is advisable to minimize exposure to high temperatures, for example, by using a rotovap with a water bath temperature below 50-60°C.
-
pH: The molecule is an acid and will be stable under neutral to acidic conditions. In strongly alkaline (basic) conditions, degradation can occur, as has been observed with structurally related triazole derivatives.[10] Therefore, prolonged exposure to strong bases should be avoided. Short exposure during an acid-base extraction is generally acceptable if the process is done quickly and at low temperatures.
Q4: What is the best general purification approach to start with?
A multi-step approach is often most effective. Instead of relying on a single technique, a combination of methods targeting different properties of the molecule and impurities will yield the best results. A recommended starting workflow is:
-
Aqueous Workup/Extraction: First, perform an acid-base extraction to separate the acidic product from neutral or basic impurities.
-
Recrystallization: Attempt recrystallization as the primary purification method for the solid material obtained from the extraction.
-
Chromatography: If recrystallization fails or does not provide sufficient purity, resort to chromatography, but with modifications to address the polarity and acidity issues.
Below is a decision tree to help guide your choice of purification strategy.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guide
Problem Area 1: Column Chromatography Failures
Q: My compound is streaking badly on the TLC plate and won't elute from the silica column, even with 10% methanol in dichloromethane. What's happening?
This is a classic sign of strong, undesirable interactions between your polar, basic-nitrogen-containing compound and the acidic silica gel.[7] The carboxylic acid moiety binds strongly via hydrogen bonding, while the triazole nitrogens interact with acidic silanol sites, causing very broad peaks and often irreversible adsorption.[5][7] Pushing with highly polar solvents like pure methanol can dissolve some of the silica gel, further contaminating your product.[11]
Solution: How can I improve the chromatography?
You must modify the stationary or mobile phase to disrupt these interactions.
-
Option A: Modify the Mobile Phase (Normal Phase). The most common solution is to add a small amount of a competitive acidic modifier to the eluent. This modifier will protonate your compound or compete for binding sites on the silica.
-
Recommended Additive: Add 0.5-2% acetic acid or formic acid to your mobile phase (e.g., 90:10:1 Dichloromethane/Methanol/Acetic Acid). The acid saturates the basic binding sites on your molecule and the silica, allowing for much sharper peaks and better elution.
-
See Appendix A for Protocol 1: Modified Normal-Phase Flash Chromatography.
-
-
Option B: Use a Different Stationary Phase (Reverse Phase). Reverse-phase chromatography uses a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[12] In this mode, your highly polar compound will elute very early, while less polar impurities will be retained longer. This is an excellent method for purifying highly polar molecules.
| Parameter | Normal-Phase (Modified) | Reverse-Phase (C18) |
| Stationary Phase | Silica Gel (Polar, Acidic) | C18-Silica (Non-polar) |
| Mobile Phase | Non-polar to Polar Organic (e.g., Hexane/EtOAc, DCM/MeOH) + Acid | Polar (e.g., Water/Acetonitrile) + Acid (TFA or Formic Acid) |
| Elution Order | Least polar compounds elute first. | Most polar compounds elute first. |
| Best For | Separating from less polar impurities. | Separating from non-polar/greasy impurities. |
Table 1: Comparison of Chromatographic Techniques.
Problem Area 2: Recrystallization Challenges
Q: I can't get my compound to crystallize. It either oils out or stays completely dissolved even when I cool the solution.
This is a common issue for highly polar molecules that can form strong hydrogen bonds with solvents.[13] "Oiling out" occurs when the compound's melting point is lower than the temperature of the solution, or when it comes out of solution faster than crystals can form. Failure to precipitate means you have chosen a solvent in which your compound is too soluble, even at low temperatures.[13]
Solution: What should I do?
-
Systematic Solvent Screening: You must find a solvent or solvent system with the right properties: dissolves your compound when hot but not when cold.[13] Test small amounts in various solvents. Good starting points for polar carboxylic acids are alcohols (isopropanol, ethanol), water, ethyl acetate, or mixtures.
-
Use a Two-Solvent System: Find a "soluble" solvent (e.g., methanol, water) and an "insoluble" anti-solvent (e.g., diethyl ether, hexanes, dichloromethane). Dissolve your compound in a minimum of the hot soluble solvent, then slowly add the anti-solvent at temperature until the solution just begins to turn cloudy. Then, allow it to cool slowly.[14]
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod just below the solvent line or adding a "seed" crystal from a previous batch.[13]
Q: My recrystallization yield is very low. How can I improve it?
Low yield is typically caused by using too much solvent or choosing a solvent in which the compound has moderate solubility at cold temperatures.[13]
Solutions to Improve Yield:
-
Use Minimal Solvent: Use the absolute minimum amount of hot solvent needed to fully dissolve the crude product.[13]
-
Cool Slowly: Allow the flask to cool to room temperature slowly, then transfer it to an ice bath or refrigerator for several hours to maximize precipitation.
-
Collect a Second Crop: After filtering the first batch of crystals, take the mother liquor (the filtrate) and reduce its volume by about half on a rotovap. Cooling this concentrated solution may yield a second crop of crystals.[13]
Problem Area 3: Removing Persistent Impurities
Q: I have a persistent non-polar impurity that co-elutes or co-crystallizes with my product. How can I remove it?
This is an ideal scenario for acid-base extraction . This technique exploits the acidic nature of your carboxylic acid product to move it into an aqueous layer, leaving non-acidic (neutral or basic) organic impurities behind in an organic layer.
Caption: Workflow for purification via acid-base extraction.
See Appendix A for Protocol 2: Acid-Base Extraction.
Appendix A: Experimental Protocols
Protocol 1: Modified Normal-Phase Flash Chromatography
-
Prepare the Slurry: Weigh out your silica gel (typically 50-100 times the weight of your crude material). Make a slurry using your starting mobile phase (e.g., 98:2 Hexane/Ethyl Acetate).
-
Pack the Column: Pour the slurry into your column and use pressure to pack it firmly, ensuring no air bubbles or cracks form.
-
Prepare the Sample: Dissolve your crude product in a minimal amount of a strong solvent (like methanol or DMF). Add a small amount of silica gel to this solution and concentrate it to a dry powder. This "dry loading" method prevents solvent effects and improves resolution.
-
Load the Column: Carefully add the dried sample-silica mixture to the top of the packed column.
-
Elute the Column:
-
Start with a non-polar solvent system (e.g., 100% Dichloromethane).
-
Gradually increase the polarity by slowly increasing the percentage of methanol (e.g., from 0% to 10% MeOH in DCM).
-
Crucially, ensure your mobile phase contains 0.5-1% acetic or formic acid throughout the entire gradient.
-
-
Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Basification: Transfer the solution to a separatory funnel. Add an equal volume of a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. Avoid strong bases like NaOH unless necessary, as they may cause degradation.
-
Extraction: Stopper the funnel, shake vigorously for 1-2 minutes, and vent frequently. Allow the layers to separate completely. The deprotonated product (carboxylate salt) will move into the aqueous layer.
-
Separation: Drain the lower layer. Keep both layers. Re-extract the organic layer with another portion of the aqueous base to ensure complete recovery. Combine the aqueous layers. The organic layer contains neutral impurities and can now be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1 M HCl dropwise while stirring until the pH of the solution is approximately 2 (check with pH paper). Your product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid in the funnel with a small amount of cold deionized water to remove residual salts.
-
Drying: Dry the purified solid product under high vacuum to remove all traces of water and residual solvent.
References
-
Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
- Google Patents. (2020). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Remenar, J. F., et al. (2003). Crystal Engineering of Novel Cocrystals of a Triazole Drug with 1,4-Dicarboxylic Acids. ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Nagorny, P., et al. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. PubMed Central. Retrieved from [Link]
-
Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 1-Cyclopropyl-1H-1, 2, 3-triazole-4-carboxylic acid, 1 gram. Retrieved from [Link]
-
Nagorny, P., et al. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. PubMed. Retrieved from [Link]
-
Hassib, S. T., et al. (2020). Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. Retrieved from [Link]
-
Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Retrieved from [Link]
-
Chen, H., et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. PubMed Central. Retrieved from [Link]
-
Nagorny, P., et al. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au. Retrieved from [Link]
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Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from [Link]
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National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
-
Reagentia. (n.d.). 1-cyclopropyl-1H-[5][7][13]triazole-4-carboxylic acid (1 x 500 mg). Retrieved from [Link]
-
MDPI. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]
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stability issues of 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid under acidic conditions
Welcome to the technical support center for 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound, particularly under acidic conditions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Introduction
This compound is a valuable building block in medicinal chemistry, combining the metabolic stability of the triazole ring with the unique conformational constraints of the cyclopropyl group. While the 1,2,3-triazole core is generally considered robust, the presence of the N-cyclopropyl and C4-carboxylic acid moieties introduces potential vulnerabilities, especially in acidic environments. This guide will address these specific stability concerns.
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the concentration of my stock solution of this compound in an acidic mobile phase. What could be the cause?
A1: A decrease in concentration under acidic conditions can primarily be attributed to two potential degradation pathways:
-
Decarboxylation: The carboxylic acid group on the triazole ring can be susceptible to removal as carbon dioxide (CO₂), especially with heat and in the presence of strong acids. This would result in the formation of 1-cyclopropyl-1H-1,2,3-triazole.
-
Acid-Catalyzed Ring Opening of the Cyclopropyl Group: The N-cyclopropyl group, being a strained ring system, may undergo acid-catalyzed ring opening. This is a known reaction for cyclopropylamines and related structures, which can lead to the formation of a propene or propanol derivative attached to the triazole ring.
While 1,2,3-triazole rings are generally stable to acid[1], the combination of substituents in this specific molecule may alter its reactivity.
Q2: What are the likely degradation products I should be looking for?
A2: Based on the potential degradation pathways, the two primary degradation products to investigate are:
-
Product A (from Decarboxylation): 1-cyclopropyl-1H-1,2,3-triazole.
-
Product B (from Cyclopropyl Ring Opening): A compound with a molecular weight corresponding to the addition of water or the counter-ion of the acid to the parent molecule, resulting from the opening of the cyclopropyl ring.
It is also possible, though less likely under mild acidic conditions, to see degradation of the triazole ring itself.
Q3: How can I confirm if my compound is degrading?
A3: The most effective method for monitoring the stability of your compound is through High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradants. A decrease in the peak area of the parent compound and the appearance of new peaks over time would indicate degradation. Confirmation of the identity of the degradation products can be achieved using LC-MS and NMR spectroscopy.
Q4: Are there any recommended storage conditions to minimize degradation in acidic solutions?
A4: To minimize degradation in acidic solutions, we recommend the following:
-
Temperature: Store solutions at low temperatures (2-8 °C) and protect from light.
-
pH: If possible, adjust the pH of your solution to be as close to neutral as the experimental conditions allow. The rate of acid-catalyzed degradation is typically concentration-dependent on the acid.
-
Fresh Preparation: Prepare acidic solutions of the compound fresh before use whenever possible.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues.
Problem: Unexpected peaks in my HPLC chromatogram after acid treatment.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Potential Degradation Pathways
Under acidic conditions, two primary degradation pathways should be considered for this compound.
Caption: Potential degradation pathways under acidic conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method, following ICH guidelines[2].
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M) for neutralization
-
HPLC system with UV detector
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Stress:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 2 hours.
-
At time points 0, 1, and 2 hours, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Analysis:
-
Analyze the samples by a suitable HPLC method (see Protocol 2).
-
Monitor for the appearance of new peaks and a decrease in the parent peak area.
-
Analyze the stressed samples by LC-MS to determine the molecular weights of any new peaks.
-
Protocol 2: Stability-Indicating HPLC Method
Instrumentation:
-
HPLC with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
UV detector set to an appropriate wavelength (e.g., 210-230 nm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | % A | % B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30°C
This method should be validated for its ability to separate the parent compound from its degradation products.
Data Summary
The following table summarizes the expected molecular weights of the parent compound and its potential primary degradation products.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Parent Compound | This compound | C₆H₇N₃O₂ | 153.14 |
| Degradation Product A | 1-cyclopropyl-1H-1,2,3-triazole | C₅H₇N₃ | 109.13 |
| Degradation Product B | Example: 1-(1-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid | C₆H₉N₃O₃ | 171.15 |
References
- Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology.
- Forced Degrad
- CYCLOPROPYLAMINE.
- Decarboxyl
- Mechanistic Investigation into the Decarboxylation of Arom
- Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. NIH.
- Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Compar
- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry.
- Mass Spectra of Some 1,2,4-Triazole Deriv
- Decarboxylation of Carboxylic Acid | Explained by IITian | Jee Mains, Advanced. YouTube.
- Decarboxylation Mechanism: Videos & Practice Problems. Pearson.
- Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients.
- Decarboxyl
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central.
- 5 Combin
- Copper-mediated N-cyclopropylation of azoles, amides, and sulfonamides by cyclopropylboronic acid. PubMed.
- 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry.
- Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. PMC - NIH.
- Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
-
1H-[2][3]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. SciELO.
- (PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program.
- Synthesis, characterization and chemical degradation of poly(ester-triazole)
- Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
- Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH.
- Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. NIH.
- 947271-63-8|5-Cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. BLDpharm.
- Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI.
- Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. PMC - NIH.
Sources
Technical Support Center: Efficient Removal of Copper Catalyst from 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic Acid
Welcome to the technical support center for the purification of 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to synthesize this valuable compound.[1][2] A persistent challenge in this synthesis is the removal of residual copper catalyst from the final product, a critical step for ensuring purity and preventing interference in downstream applications.[3][4]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and resolve issues related to copper contamination.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the purification of this compound.
Issue 1: Persistent Green or Blue Color in the Product
Q1: My isolated product has a noticeable green or blue tint, even after initial purification attempts. What does this indicate and how can I resolve it?
A1: A persistent green or blue color is a strong indicator of residual copper contamination.[5] This can arise from several factors:
-
Incomplete Removal: The initial purification method may not have been sufficient to remove all the copper.
-
Product Chelation: Your triazole product, with its nitrogen-rich heterocyclic ring, can chelate copper ions, making them more difficult to remove.[4]
-
Insoluble Copper Species: Some copper species may be insoluble in the solvent system used for washing or extraction.
Troubleshooting Steps:
-
Sequential Aqueous Washes with a Chelating Agent: A common and effective method is to wash the organic layer containing your product with an aqueous solution of a chelating agent.[3][5][6] Ethylenediaminetetraacetic acid (EDTA) is a widely used and effective chelator.[3][5]
-
Ammonia/Ammonium Chloride Wash: An alternative to EDTA is washing with an aqueous solution of ammonia or ammonium chloride.[3][7] Ammonia forms a deep blue complex with copper(II) ions, which is highly water-soluble.
-
Filtration through a Solid Support: Passing the reaction mixture through a plug of an adsorbent material like silica gel, Celite, or alumina can effectively adsorb copper catalysts.[5][6] This is particularly useful for removing particulate copper species.[6][7]
Issue 2: Product is Water-Soluble, Precluding Aqueous Extraction
Q2: My this compound derivative is water-soluble, making liquid-liquid extraction with a chelating agent impractical. What are my options?
A2: This is a common challenge, especially with the carboxylic acid functionality. Here are effective strategies for water-soluble products:
-
Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for metals.[5] Resins with thiourea or amine functionalities are particularly effective at binding and removing copper.[5]
-
Procedure: The resin is stirred with the aqueous solution of your product for a period of 4-16 hours, then simply filtered off, leaving the copper-free product in solution.[5]
-
-
Dialysis: For larger molecules or when working with biological systems, dialysis against a buffer containing a chelating agent like EDTA is an effective method to remove small molecule impurities, including the copper catalyst.[5]
Issue 3: Scavenger Resin is Ineffective
Q3: I tried using a scavenger resin, but my product is still contaminated with copper. What could be the problem?
A3: Several factors can lead to the suboptimal performance of scavenger resins:
-
Insufficient Amount of Resin: Ensure you are using an adequate excess of the resin relative to the amount of copper catalyst used in the reaction. A typical loading is 3-5 equivalents.[5]
-
Inadequate Stirring Time: The binding of copper to the resin is a kinetic process. Insufficient stirring time will lead to incomplete removal. A duration of 4-16 hours is typical, but optimization may be required.[5]
-
Resin-Solvent Incompatibility: The chosen scavenger resin may not be compatible with your solvent system, affecting its swelling and the accessibility of the chelating functional groups. Consult the manufacturer's specifications for solvent compatibility.
Issue 4: Low Product Yield After Purification
Q4: My yield has significantly decreased after the copper removal steps. How can I minimize product loss?
A4: Product loss during purification can be frustrating. Here are some potential causes and solutions:
-
Product Partitioning into the Aqueous Layer: If your product has some water solubility, it can be lost during aqueous washes. To mitigate this, wash the combined aqueous layers with a fresh portion of organic solvent to back-extract any dissolved product.
-
Product Adsorption onto Solid Supports: Your product might be adsorbing to silica gel or other solid supports. After filtering, wash the solid support thoroughly with a more polar solvent to recover any adsorbed product.
-
Product Degradation: Changes in pH during washes with ammonia or acidic solutions can potentially degrade your product. Use milder chelating agents like EDTA or buffered wash solutions to maintain a stable pH.[5]
Experimental Protocols
Here are detailed, step-by-step methodologies for common and effective copper removal techniques.
Protocol 1: Aqueous Wash with EDTA Solution
This protocol is suitable for products that are soluble in organic solvents and have low water solubility.
-
Reaction Quench: Upon reaction completion, dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of disodium EDTA.[5]
-
Extraction: Shake the funnel vigorously for 1-2 minutes and allow the layers to separate. The aqueous layer will often turn blue or green as it complexes with the copper.
-
Separation: Drain the aqueous layer.
-
Repeat: Repeat the wash with fresh EDTA solution until the aqueous layer is colorless.[7]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Copper Removal with a Scavenger Resin
This protocol is ideal for both organic- and water-soluble products.
-
Resin Selection: Choose a scavenger resin with high affinity for copper, such as one functionalized with thiourea or amine groups.
-
Reaction Mixture Preparation: If your product is in an organic solvent, you can proceed directly. If it is in an aqueous solution, this method is also suitable.
-
Incubation: Add the scavenger resin (typically 3-5 equivalents relative to the copper catalyst) to the solution containing your product.[5]
-
Stirring: Stir the resulting suspension at room temperature for 4-16 hours.[5] The optimal time may need to be determined empirically for your specific product and reaction conditions.
-
Filtration: Filter the mixture to remove the resin.
-
Resin Wash: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the copper-free product.
Data Presentation & Visualization
Table 1: Comparison of Copper Removal Methods
| Method | Advantages | Disadvantages | Typical Residual Copper Levels |
| Aqueous Wash (EDTA) | Inexpensive, readily available reagents. | Can be time-consuming with multiple washes; not suitable for water-soluble products. | < 50 ppm[7] |
| Aqueous Wash (Ammonia) | Effective for copper(II). | Basic pH can degrade sensitive products. | < 50 ppm[7] |
| Filtration (Silica/Celite) | Good for removing particulate copper. | May not remove finely dissolved copper species.[6] | Variable |
| Scavenger Resins | Highly effective for both soluble and insoluble products; simple filtration workup. | Can be more expensive; requires optimization of stirring time. | < 10 ppm (with optimization) |
Workflow Diagrams
Diagram 1: Copper Removal via Aqueous Extraction
Sources
Technical Support Center: Navigating the Nuances of Cyclopropyl Azide in Click Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing cyclopropyl azide in click chemistry. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding the use of this unique bioorthogonal reporter. As a small, metabolically stable azide, cyclopropyl azide offers distinct advantages; however, its inherent ring strain can also lead to specific side reactions under certain conditions. Here, we will explore the causality behind experimental observations and provide field-proven insights to ensure the success of your conjugation experiments.
Introduction: The Double-Edged Sword of Ring Strain
The cyclopropyl group is the smallest carbocyclic ring, and its inclusion in molecular design is a well-established strategy in medicinal chemistry to confer metabolic stability and desirable conformational constraints.[1] In the realm of bioorthogonal chemistry, cyclopropyl azide is a valuable tool for strain-promoted azide-alkyne cycloaddition (SPAAC), a metal-free ligation reaction ideal for applications in living systems.[1][2] The reactivity of cyclopropyl azide in SPAAC is comparable to other small secondary azides, particularly with less sterically hindered cyclooctynes like bicyclo[6.1.0]non-4-yne (BCN).[1] However, the very strain that makes the cyclopropyl group a useful pharmacological scaffold can also be a source of unexpected reactivity. Understanding the potential for side reactions is paramount to troubleshooting and optimizing your click chemistry protocols.
Frequently Asked Questions (FAQs)
Q1: My SPAAC reaction with cyclopropyl azide is showing low or no product yield. What are the common culprits?
A1: Low or no yield in a SPAAC reaction can stem from several factors, some general to click chemistry and others specific to the use of cyclopropyl azide.
-
Steric Hindrance: Cyclopropyl azide is a secondary azide. Its reaction rate can be slightly lower than that of primary azides, especially with sterically demanding cyclooctynes like dibenzocyclooctyne (DBCO) derivatives.[1] Consider using a less hindered cyclooctyne if possible.
-
Cyclooctyne Instability: Highly reactive, strained alkynes can be unstable over long reaction times or under certain storage conditions. Ensure your cyclooctyne is fresh and has been stored properly.
-
Impure Starting Materials: Impurities in either the cyclopropyl azide or the cyclooctyne can interfere with the reaction. Impurities from the synthesis of cyclopropyl azide, for instance, could be a source of concern.
-
Incorrect Stoichiometry: Ensure the accurate determination of the concentrations of your azide and alkyne solutions. An excess of one reagent is often used to drive the reaction to completion, but a significant deviation from the intended ratio can be problematic.
-
Suboptimal Reaction Conditions: While SPAAC is robust, factors like solvent, temperature, and pH can still influence the reaction rate. Ensure your conditions are optimized for the specific cyclooctyne you are using.
Q2: I'm observing an unexpected byproduct in my reaction mixture. Could the cyclopropyl ring be opening?
A2: While direct evidence of cyclopropyl ring-opening under standard, room-temperature SPAAC conditions is not widely reported in the literature, it is a mechanistically plausible side reaction, particularly under forcing conditions. The high ring strain of the cyclopropyl group makes it susceptible to cleavage.
-
Thermal Instability: Thermolysis of cyclopropyl azides at elevated temperatures (e.g., 70°C) is known to cause decomposition and fragmentation, which can involve the opening of the cyclopropyl ring.[3][4] If your reaction is being heated, even gently, this could be a contributing factor.
-
Photochemical Instability: Photolysis is another known method for decomposing cyclopropyl azides, leading to fragmentation products.[4] If your reaction is exposed to light for prolonged periods, especially UV light, this could induce side reactions.
-
Highly Reactive Cyclooctynes: While speculative, it is conceivable that the transition state of the reaction with a very high-energy, strained alkyne could provide a pathway for rearrangement or fragmentation of the cyclopropyl group.
It is crucial to analyze the byproduct by mass spectrometry and NMR to determine its structure. This will provide definitive evidence as to whether a ring-opening event has occurred.
Q3: My cyclopropyl azide is part of an acyl group (cyclopropanecarbonyl azide). Are there any specific side reactions I should be aware of?
A3: Yes, acyl azides, including cyclopropanecarbonyl azides, are susceptible to the Curtius rearrangement , especially upon heating.[5][6][7] This reaction involves the loss of dinitrogen gas (N₂) and rearrangement to form an isocyanate. The resulting isocyanate is highly reactive and can be trapped by nucleophiles (like water or amines) in the reaction mixture, leading to the formation of amines, ureas, or carbamates as byproducts.[8]
To avoid the Curtius rearrangement:
-
Maintain Low Temperatures: Perform the click reaction at room temperature or below if possible.
-
Anhydrous Conditions: If an isocyanate does form, its reaction with water will lead to byproducts. Ensuring anhydrous conditions can minimize this.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Steric hindrance with bulky cyclooctynes. | Switch to a less sterically hindered cyclooctyne (e.g., BCN).[1] |
| Decomposition of strained alkyne. | Use fresh, properly stored cyclooctyne. Run a small-scale control reaction to test its activity. | |
| Impurities in starting materials. | Re-purify the cyclopropyl azide and/or the cyclooctyne. | |
| Formation of Unexpected Byproducts | Cyclopropyl Ring-Opening/Fragmentation | - Avoid heating the reaction. Perform at room temperature or 4°C. - Protect the reaction from light. - Analyze byproducts by MS and NMR to confirm their structure. |
| Curtius Rearrangement (for acyl azides) | - Maintain low reaction temperatures.[5][6][7] - Use anhydrous solvents to prevent trapping of the isocyanate intermediate by water.[8] | |
| Byproducts from Cyclopropyl Azide Synthesis | - If you synthesized the cyclopropyl azide, review the purification steps. Common byproducts can include cyclopropanol or rearranged products if the synthesis involved a cyclopropyl carbocation.[8] | |
| Reaction Stalls or is Sluggish | Low intrinsic reactivity. | Increase the concentration of one of the reactants or allow the reaction to proceed for a longer period. |
| Solvent effects. | Optimize the solvent system. Protic solvents can sometimes slow down SPAAC reactions. |
Visualizing the Pathways: Reaction Mechanisms and Troubleshooting
To better understand the processes at play, the following diagrams illustrate the intended SPAAC reaction and potential side reactions.
Caption: The desired strain-promoted azide-alkyne cycloaddition (SPAAC) pathway.
Caption: Plausible side reaction pathways for cyclopropyl azide derivatives.
Experimental Protocols
Protocol 1: General Procedure for a Trial SPAAC Reaction
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of your cyclopropyl azide-containing molecule in a suitable solvent (e.g., DMSO, DMF, or aqueous buffer).
-
Prepare a 10 mM stock solution of your strained cyclooctyne in the same solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 10 µL of the cyclopropyl azide stock solution (0.1 µmol, 1 equivalent) with 10-20 µL of the strained alkyne stock solution (0.1-0.2 µmol, 1-2 equivalents).
-
Adjust the final volume to 100 µL with the reaction solvent.
-
Gently mix the solution.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature, protected from light.
-
Monitor the reaction progress by LC-MS or TLC at regular intervals (e.g., 1, 4, and 24 hours).
-
-
Analysis:
-
Analyze the reaction mixture for the formation of the desired product and any potential byproducts. Compare the results to a control reaction without the alkyne.
-
This technical guide provides a framework for understanding and troubleshooting the use of cyclopropyl azide in click chemistry. By being mindful of the inherent reactivity of the cyclopropyl group and by carefully controlling reaction conditions, researchers can successfully leverage the benefits of this valuable bioorthogonal reporter. For further assistance, please do not hesitate to contact our technical support team.
References
-
Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. The Journal of Organic Chemistry. [Link][6][7][9]
-
Thermolysis of cyclopropyl azides: stereochemistry of the olefin forming process. Journal of the Chemical Society, Chemical Communications. [Link][3]
-
The chemistry of small ring compounds. Part 45 Thermolysis and photolysis of l-(alkylthio)cyclopropyl azides. ResearchGate. [Link][4]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. Thermolysis of cyclopropyl azides: stereochemistry of the olefin forming process - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Curtius rearrangement of cyclopropyl and cyclopropenoyl azides. A combined theoretical and experimental mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Solvent for the Crystallization of 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
Welcome to the technical support guide for the crystallization of 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for obtaining high-quality crystals of this compound. The inherent structural characteristics of this molecule—namely the polar carboxylic acid and triazole groups combined with a non-polar cyclopropyl moiety—can present unique challenges in solvent selection and crystallization optimization. This guide offers a systematic approach to navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the crystallization of this compound, providing a solid starting point for your experiments.
Q1: What are the key structural features of this compound that influence its crystallization?
A1: The crystallization behavior of this molecule is governed by a combination of its functional groups:
-
Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. Carboxylic acids often form strong dimeric hydrogen bonds, which can be a powerful force in creating a stable crystal lattice.[1][2]
-
1,2,3-Triazole Ring: This heterocyclic ring contains three nitrogen atoms, making it polar and a good hydrogen bond acceptor.[3] Its rigid, planar structure can facilitate ordered packing in a crystal. The combination of the carboxylic acid and triazole groups can lead to robust intermolecular interactions.[4]
-
Cyclopropyl Group: This is a small, non-polar, and conformationally restricted alkyl substituent.[5] While it reduces the overall polarity of the molecule, its rigidity can be beneficial for crystallization compared to a more flexible alkyl chain.
The interplay between the strong polar interactions of the acid/triazole core and the non-polar nature of the cyclopropyl group dictates the molecule's solubility profile, making solvent selection a critical step.
Q2: What is a good starting point for solvent selection?
A2: A successful crystallization requires the compound to be highly soluble in a hot solvent and poorly soluble in the same solvent when cold.[6] Given the molecule's polarity, polar protic solvents are an excellent starting point.
-
Primary Recommendations: Alcohols like methanol or ethanol are often effective for compounds containing carboxylic acids.[2][6] They can engage in hydrogen bonding with the solute, but this interaction can be overcome at higher temperatures. Water is another possibility, especially given the molecule's hydrogen bonding capabilities, though solubility might be low even when hot.[1]
-
Secondary Recommendations: Polar aprotic solvents such as acetonitrile or ethyl acetate should also be tested.[7][8] These solvents are less likely to form strong hydrogen bonds with the solute compared to alcohols, which can sometimes lead to a more favorable solubility differential between hot and cold conditions.
A systematic screening of a range of solvents is the most reliable method. See the protocol in Part 3.
Q3: Should I use a single solvent or a mixed solvent system?
A3: The decision to use a single vs. a mixed solvent system depends on the results of your initial solvent screen.
-
Single Solvent: An ideal single solvent will dissolve the compound completely when hot and yield a high recovery of crystals upon cooling. If you find such a solvent, this is the simplest and most reproducible approach.
-
Mixed Solvent System: This is often necessary when no single solvent provides the ideal solubility profile. A mixed solvent system consists of a "good" solvent (in which the compound is highly soluble) and an "anti-solvent" or "poor" solvent (in which the compound is poorly soluble).[9] For this compound, a common and effective combination would be a polar "good" solvent with a non-polar "anti-solvent".
-
Example Pairs: Methanol/Water, Ethanol/Water, Acetone/Hexane, or Ethyl Acetate/Hexane.[1]
-
The procedure involves dissolving the compound in the minimum amount of the hot "good" solvent and then slowly adding the "anti-solvent" until the solution becomes faintly cloudy (the point of saturation). Heating to clarify and then slow cooling should induce crystallization.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the crystallization process.
Decision Tree for Crystallization Troubleshooting
The following diagram outlines a logical workflow for diagnosing and solving common crystallization issues.
Caption: Troubleshooting workflow for common crystallization problems.
Q4: My compound "oils out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid because the temperature of the solution is above the compound's melting point.[10][11] This is detrimental to purification as impurities tend to dissolve in the oil.
-
Causality: This often happens when the solution is too concentrated or when using a solvent with a high boiling point. Highly impure samples can also exhibit a melting point depression, contributing to this issue.
-
Solutions:
-
Add More Solvent: Re-heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to make the solution more dilute.[10][12]
-
Slow Down Cooling: Very slow cooling is crucial. Allow the flask to cool to room temperature on the benchtop, insulated by a few paper towels, before moving it to an ice bath. This gives the molecules more time to orient into an ordered crystal lattice.[11]
-
Change Solvents: If the problem persists, select a solvent with a lower boiling point.[6]
-
Q5: No crystals are forming, even after cooling. How can I induce crystallization?
A5: The failure of a compound to crystallize from a cooled solution indicates that the solution is not yet supersaturated, or that nucleation has not begun.[11]
-
Causality: The most common reason is using too much solvent.[11][13]
-
Solutions:
-
Induce Nucleation:
-
Increase Concentration:
-
Cool Further: Place the solution in an ice bath or even a freezer to further decrease the solubility of your compound.[14]
-
Q6: My crystal yield is very low. How can I improve it?
A6: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.[10][13]
-
Causality: This is often due to using an excessive amount of solvent or choosing a solvent in which the compound has relatively high solubility even at low temperatures.[13]
-
Solutions:
-
Minimize Solvent Volume: During the initial dissolution step, use only the absolute minimum amount of hot solvent required to dissolve the solid.[13]
-
Maximize Cooling: Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time (e.g., 20-30 minutes) before filtration to maximize precipitation.
-
Recover a Second Crop: Take the filtrate (mother liquor) from your first filtration and concentrate it by boiling off about half the solvent. Cooling this more concentrated solution may yield a second crop of crystals.[13] Note that this second crop may be less pure than the first.
-
Re-evaluate Solvent: Your chosen solvent may not be optimal. A different solvent might offer a steeper solubility curve, leading to better recovery.
-
Q7: My compound is still impure after recrystallization. What's wrong?
A7: The presence of impurities after crystallization can be due to several factors.
-
Causality:
-
Rapid Crystallization: If crystals form too quickly, impurities can get trapped within the growing crystal lattice.[10][13]
-
Similar Solubility: The impurity may have solubility characteristics very similar to your target compound in the chosen solvent, making separation by crystallization difficult.[13]
-
-
Solutions:
-
Slow Down Cooling: As mentioned previously, slow cooling is paramount for forming pure crystals.
-
Repeat Recrystallization: A second recrystallization of the obtained crystals will often result in a significant increase in purity.
-
Alternative Purification: If impurities persist, the solvent is likely not suitable for separating the specific contaminants present. In this case, an alternative purification technique, such as column chromatography, may be necessary before attempting crystallization again.[13]
-
Part 3: Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol allows for the efficient determination of a suitable crystallization solvent using a small amount of crude material.
Objective: To identify a solvent that dissolves this compound when hot but not when cold.
Materials:
-
Crude this compound
-
Test tubes or small vials
-
A selection of solvents (see table below)
-
Hot plate or sand bath
-
Pasteur pipettes
-
Stirring rod
Solvent Selection Table
This table provides a list of candidate solvents organized by polarity.
| Solvent | Polarity Index | Boiling Point (°C) | Type |
| Water | 10.2 | 100 | Polar Protic |
| Methanol | 6.6 | 65 | Polar Protic |
| Ethanol | 5.2 | 78 | Polar Protic |
| Acetonitrile | 6.2 | 82 | Polar Aprotic |
| Acetone | 5.4 | 56 | Polar Aprotic |
| Ethyl Acetate | 4.3 | 77 | Polar Aprotic |
| Toluene | 2.3 | 111 | Non-polar |
| Hexane | 0.0 | 69 | Non-polar |
Methodology:
-
Place approximately 20-30 mg of your crude compound into several different test tubes.
-
To each tube, add a different solvent dropwise at room temperature, stirring after each addition. Note the solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary crystallization solvent.
-
For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a sand bath or on a hot plate.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Make a note of how much solvent was required.
-
Allow the clear solutions to cool slowly to room temperature.
-
Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes.
-
Evaluate the results: The ideal solvent is one in which the compound was sparingly soluble at room temperature, completely soluble when hot, and formed a large quantity of crystalline precipitate upon cooling.
Workflow for Solvent Screening
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Validation & Comparative
A Comparative Guide to the Synthesis of 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
Abstract
1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. The unique combination of a rigid, metabolically stable cyclopropyl group and the versatile 1,2,3-triazole core makes it a sought-after scaffold for the development of novel therapeutic agents and functional materials.[1] This guide provides an in-depth comparison of the primary synthetic routes to this target molecule, focusing on the prevalent [3+2] cycloaddition strategy. We will dissect the synthesis of key precursors, analyze reaction mechanisms, and present detailed experimental protocols and comparative data to inform route selection for both laboratory-scale synthesis and potential scale-up operations.
Retrosynthetic Analysis: A Convergent Strategy
The most logical and efficient approach to constructing the 1-cyclopropyl-1,4-disubstituted-1,2,3-triazole core is through a convergent synthesis strategy. This approach hinges on the highly reliable and regioselective 1,3-dipolar cycloaddition reaction between an azide and a terminal alkyne.[2][3] Specifically, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is the method of choice due to its mild conditions, high yields, and exclusive formation of the 1,4-disubstituted regioisomer.[1][2][3]
The primary retrosynthetic disconnection of the target molecule breaks the triazole ring, leading to two key precursors: Cyclopropyl Azide and an alkyne bearing the carboxylic acid functionality .
Sources
A Comparative Guide to the Structure-Activity Relationship of Cyclopropyl-Containing Triazoles in Drug Discovery
Introduction: The Strategic Alliance of Two Privileged Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. A key strategy in this endeavor is the utilization of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The 1,2,4-triazole ring and the cyclopropyl group are two such scaffolds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) that emerge from the synergistic combination of these two moieties, offering a comparative perspective for researchers, scientists, and drug development professionals.
The triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structure that is a cornerstone in numerous pharmaceuticals due to its metabolic stability and ability to engage in various non-covalent interactions, including hydrogen bonding and coordination with metal ions in enzyme active sites.[1][2] Its isomers, particularly 1,2,4-triazole, are found in a wide array of approved drugs with diverse biological activities.[2][3]
The cyclopropyl group, the smallest of the cycloalkanes, is far from being a simple saturated ring. Its unique chemical properties—including coplanar carbon atoms, short and strong C-C and C-H bonds, and enhanced π-character—make it a powerful tool in drug design.[4][5] The incorporation of a cyclopropyl ring can rigidify a molecule into its bioactive conformation, enhance metabolic stability by blocking sites of oxidation, and improve potency and selectivity.[6][7][8] This guide will explore, with supporting data and protocols, how the strategic installation of a cyclopropyl group onto a triazole-based scaffold can overcome common challenges in drug discovery.
Comparative Analysis I: Enhancing Enzyme Potency and Selectivity
A primary application of triazole-containing compounds is in the development of enzyme inhibitors, particularly for metalloenzymes like cytochrome P450s (CYPs), where a nitrogen atom of the triazole ring coordinates to the heme iron.[9] The introduction of a cyclopropyl group can significantly enhance both the potency and selectivity of these inhibitors.
Case Study: Inhibition of Steroidogenic CYP Enzymes
The inhibition of CYP11B1 (11β-hydroxylase) is a key strategy for treating Cushing's syndrome. Research into novel inhibitors often starts from known scaffolds, which are then optimized. In a study focused on developing potent and selective CYP11B1 inhibitors, researchers designed a series of 1,3,5-trisubstituted 1,2,4-triazoles.[9] The key innovation was the introduction of a cyclopropyl group, which led to a dramatic improvement in performance compared to the lead compounds.
The rationale behind this choice is rooted in conformational constraint. The rigid cyclopropyl group orients the rest of the molecule into an optimal binding pose within the enzyme's active site, thereby increasing binding affinity and potency.[6] Furthermore, the specific steric and electronic profile of the cyclopropyl moiety can create unfavorable interactions with the active sites of closely related off-target enzymes, thus enhancing selectivity.
Below is a diagram illustrating the general mechanism by which triazole-based inhibitors interact with heme-containing CYP enzymes.
Comparative Performance Data
The data below summarizes the inhibitory activity of a key cyclopropyl-containing triazole compared to its lead compound and a standard drug, metyrapone. The selectivity factor (SF) is calculated as the ratio of IC₅₀ (CYP17 or CYP19) / IC₅₀ (CYP11B1).
| Compound | Target | IC₅₀ (nM) | Selectivity Factor (vs. CYP17) | Selectivity Factor (vs. CYP19) |
| Lead Compound (I) | CYP11B1 | - | <1 | - |
| Metyrapone | CYP11B1 | - | 1.8 | - |
| Cyclopropyl Analogue (4) | CYP11B1 | 2.2 | 11 | >4500 |
| CYP17 | 25 | - | - | |
| CYP19 | >10000 | - | - | |
| Data synthesized from reference[9]. |
As the table clearly shows, the cyclopropyl analogue is significantly more potent and vastly more selective than the lead compounds, demonstrating the profound impact of this small structural modification.
Comparative Analysis II: Improving Metabolic Stability and Pharmacokinetic Profile
A major hurdle in drug development is achieving adequate metabolic stability. Many drug candidates fail due to rapid clearance by oxidative metabolism, primarily mediated by CYP enzymes. The C-H bonds in alkyl chains are often metabolic "soft spots." Replacing these vulnerable groups with a cyclopropyl ring is a well-established and effective strategy to improve a drug's half-life.[7][10]
The Causality of Enhanced Stability
The high C-H bond dissociation energy of the cyclopropyl ring makes it significantly less susceptible to the initial hydrogen atom abstraction step required for CYP-mediated oxidation.[10] This chemical robustness translates directly into greater metabolic stability and a longer in vivo half-life, which can lead to improved bioavailability and less frequent dosing for patients.[6]
Consider a hypothetical triazole-based drug candidate where an isopropyl group is identified as a primary site of metabolism.
Conclusion
The strategic combination of a cyclopropyl group with a triazole core represents a powerful and validated approach in modern drug discovery. As demonstrated through comparative data and mechanistic reasoning, this pairing can effectively address multiple common roadblocks in the optimization of lead compounds. The cyclopropyl moiety acts as a "pharmacokinetic and pharmacodynamic modulator," enhancing potency through conformational locking, improving selectivity by refining steric interactions, and boosting metabolic stability by shielding vulnerable positions from oxidative attack. [4][5]By understanding and applying the SAR principles outlined in this guide, researchers can more effectively design and develop next-generation therapeutics with superior clinical potential.
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Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
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Pharmaoffer. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Pharmaoffer. [Link]
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Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
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Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
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Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. [Link]
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Various Authors. (n.d.). Design and synthesis of 1,3,5-trisubstituted 1,2,4-triazoles as CYP enzyme inhibitors. Semantic Scholar. [Link]
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Nemr, M. T., Elshaier, Y., & Abdelaziz, M. A. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
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Zafar, W. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. ResearchGate. [Link]
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Various Authors. (n.d.). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]
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Chai, X., et al. (2012). Synthesis and biological evaluation of triazole derivatives as potential antifungal agent. Chemical Biology & Drug Design, 80(3), 382-7. [Link]
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Various Authors. (n.d.). Crystal Structure, DFT Theoretical Study and Herbicidal Activity of Novel 1,2,4-Triazole Compound Containing Cyclopropyl Group. ResearchGate. [Link]
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Various Authors. (2024). Comparative study of 1,2,3-triazoles synthesis via click reactions. Semantic Scholar. [Link]
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Sharma, D., et al. (2023). Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship. Current Pharmaceutical Design, 29(34), 2702-2720. [Link]
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Zhang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 29(11), 2596. [Link]
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Gürsoy, E. & Güzeldemirci, N. (2021). Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. Turkish Journal of Chemistry. [Link]
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Matin, M. M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 884287. [Link]
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Chib, S., et al. (2025). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Molecules, 30(1), 16. [Link]
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Med-Adel, S., et al. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5154-9. [Link]
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Sawa, M., et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 27(19), 6520. [Link]
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A Comparative Guide to the Antimicrobial Activity of 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic Acid
This guide provides a comprehensive validation of the antimicrobial properties of the novel synthetic compound, 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document outlines the synthesis, elucidates the experimental validation of its antimicrobial efficacy, and provides a direct comparison with established antimicrobial agents. Our approach is grounded in robust, reproducible methodologies to ensure scientific integrity and provide actionable insights for the research community.
Introduction: The Rising Imperative for Novel Antimicrobial Agents
The relentless evolution of antimicrobial resistance (AMR) poses a significant threat to global health, necessitating the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1] Triazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal effects.[2] The 1,2,3-triazole scaffold, in particular, is a key pharmacophore in many medicinal agents due to its metabolic stability and capacity for hydrogen bonding. This guide focuses on a specific derivative, this compound, postulating that the incorporation of a cyclopropyl group may enhance its antimicrobial efficacy and spectrum.
The mechanism of action for triazole-based antimicrobials is often multifaceted, involving the inhibition of crucial microbial enzymes.[3][4] In fungi, they are known to target lanosterol 14α-demethylase, an enzyme essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[5] In bacteria, potential targets include DNA gyrase and other enzymes critical for cell wall synthesis.[3][4] This guide will present a systematic approach to validating the antimicrobial activity of our target compound against a panel of clinically relevant microorganisms.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This approach is favored for its high yields, mild reaction conditions, and exceptional regioselectivity.[6]
A plausible synthetic route is initiated with the synthesis of cyclopropyl azide from cyclopropylamine. In parallel, propiolic acid serves as the alkyne component. The key cycloaddition step involves the reaction of cyclopropyl azide with propiolic acid in the presence of a copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.
Caption: Synthetic workflow for this compound.
Experimental Validation of Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against a panel of representative Gram-positive and Gram-negative bacteria, as well as a common pathogenic yeast. Standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) were followed to ensure reproducibility and comparability of the results.[7]
Test Organisms
The following ATCC (American Type Culture Collection) strains were selected for this validation study to ensure consistent and reproducible results.[8][9]
-
Gram-positive bacterium: Staphylococcus aureus (ATCC 29213)
-
Gram-negative bacterium: Escherichia coli (ATCC 25922)
-
Fungus (Yeast): Candida albicans (ATCC 90028)
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was determined using the broth microdilution method.[10]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Stock Solution: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO) at a concentration of 1280 µg/mL.
-
Serial Dilutions: Two-fold serial dilutions of the stock solution were prepared in Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for yeast in a 96-well microtiter plate. The final concentrations ranged from 128 µg/mL to 0.25 µg/mL.
-
Inoculum Preparation: Bacterial and yeast cultures were grown to the mid-logarithmic phase and diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Incubation: The inoculated plates were incubated at 35°C for 18-24 hours for bacteria and for 24-48 hours for yeast.
-
MIC Determination: The MIC was visually determined as the lowest concentration of the compound that completely inhibited the growth of the microorganism.
-
Controls: Ciprofloxacin was used as a positive control for bacteria, and fluconazole was used as a positive control for the yeast. A growth control (no antimicrobial agent) and a sterility control (no inoculum) were also included.
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A Comparative Analysis of 1,4- vs. 1,5-Disubstituted Triazole-4-Carboxylic Acids: A Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of 1,4- and 1,5-disubstituted 1,2,3-triazole-4-carboxylic acids. Moving beyond a simple recitation of facts, this document, curated from a senior application scientist's perspective, delves into the causality behind experimental choices and the practical implications of isomeric differences in medicinal chemistry.
The 1,2,3-triazole moiety has become a cornerstone in modern medicinal chemistry, largely due to its favorable physicochemical properties, metabolic stability, and capacity for forming key interactions with biological targets.[1][2] The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), propelled the 1,4-disubstituted triazole into the limelight.[3] However, the regioselective synthesis of the 1,5-isomer, primarily through ruthenium-catalyzed reactions (RuAAC), has opened new avenues for scaffold diversification and structure-activity relationship (SAR) studies.[4] This guide will dissect the critical differences between these two isomeric scaffolds, with a specific focus on derivatives bearing a carboxylic acid at the 4-position, a common functional group for modulating solubility and engaging with biological targets.
Section 1: The Synthetic Dichotomy: Regioselective Synthesis of Triazole-4-Carboxylic Acid Isomers
The fundamental difference between 1,4- and 1,5-disubstituted triazoles lies in their synthesis. The choice of catalyst dictates the regiochemical outcome of the azide-alkyne cycloaddition, providing chemists with exquisite control over the final architecture.
The Ubiquitous 1,4-Isomer via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[3] The reaction proceeds via a copper acetylide intermediate, which then reacts with the azide to selectively form the 1,4-isomer. To introduce a carboxylic acid at the 4-position, the alkyne partner is typically an propiolate ester, which can be subsequently hydrolyzed.
Figure 2: Synthetic workflow for 1,5-disubstituted triazole-4-carboxylic acids via RuAAC.
Section 2: Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift of a substituent from the 4- to the 5-position of the triazole ring can have a profound impact on the molecule's physicochemical properties. These differences are critical in drug design, influencing everything from solubility to target engagement.
| Property | 1,4-Disubstituted Isomer | 1,5-Disubstituted Isomer | Rationale and Implications |
| Dipole Moment | Generally lower | Generally higher | The proximity of the substituents in the 1,5-isomer can lead to a greater dipole moment, potentially enhancing polar interactions and aqueous solubility. [5] |
| pKa | Influenced by the electronic nature of the R1 substituent. | Also influenced by the R1 substituent, but the closer proximity of R5 may have a more pronounced effect. | The acidity of the carboxylic acid is tunable in both isomers. The pKa will be a function of the electronic properties of both substituents. [1] |
| logP/logD | Generally more lipophilic. | Generally more hydrophilic. | The higher dipole moment of the 1,5-isomer often translates to a lower logP, which can be advantageous for improving aqueous solubility. [2] |
| Conformational Flexibility | The R1 and R4 substituents are further apart, allowing for more rotational freedom. | The steric clash between the adjacent R1 and R5 substituents can restrict conformational freedom, leading to more defined molecular shapes. [5] | The conformational rigidity of the 1,5-isomer can be beneficial for locking in a bioactive conformation, potentially increasing binding affinity. |
| Hydrogen Bonding | The N2 and N3 atoms are available as hydrogen bond acceptors. | The N2 and N3 atoms are also available, but their accessibility might be influenced by the steric bulk of the adjacent R5 substituent. | Both isomers are excellent hydrogen bond acceptors, a key feature for interacting with biological targets. [2] |
Section 3: Spectroscopic Differentiation: Identifying the Isomers
Unambiguous characterization of the 1,4- and 1,5-isomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
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A Senior Application Scientist's Guide to Comparing and Assessing the Cytotoxicity of 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
Introduction: The Growing Importance of Triazole Heterocycles and the Need for Rigorous Cytotoxicity Profiling
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry. Its unique properties, including high chemical stability, capacity for hydrogen bonding, and dipole character, make it a privileged structure in the design of novel therapeutic agents. Numerous 1,2,3-triazole derivatives have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and potent anti-cancer effects. The specific compound of interest, 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid (herein referred to as CPTCA), combines this key triazole ring with a cyclopropyl group—a feature known to enhance metabolic stability and binding affinity—and a carboxylic acid moiety that can modulate solubility and target interactions.
As with any novel compound intended for therapeutic use, a thorough assessment of its safety profile is paramount. Early-stage in vitro cytotoxicity testing is a critical step to identify potential liabilities, understand dose-dependent effects, and guide further development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust cytotoxicity assessment of CPTCA. We will compare mechanistically distinct assays, provide detailed experimental protocols, and discuss the selection of appropriate comparator compounds to benchmark its activity.
Section 1: A Comparative Analysis of Foundational Cytotoxicity Assays
The term "cytotoxicity" encompasses multiple modes of cell death, primarily apoptosis (programmed cell death) and necrosis (uncontrolled cell death resulting from injury). No single assay can capture the entire picture. Therefore, selecting a suite of assays with different biological endpoints is crucial for a comprehensive assessment. Here, we compare two widely used methods that probe different aspects of cellular health.
| Assay Type | Principle | Pros | Cons | Best For |
| MTT Assay | Measures the metabolic activity of a cell population. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. | High-throughput, cost-effective, well-established, provides a quantitative measure of cell viability/proliferation. | Indirect measure of cell death; can be confounded by compounds affecting cellular metabolism without killing cells. Requires a solubilization step. | Initial high-throughput screening to determine the concentration range at which CPTCA affects cell viability. |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis or late apoptosis. | Direct measure of cell death (cytolysis), sensitive, high-throughput, and can be multiplexed with other assays. | Less sensitive to early apoptotic events where the membrane is still intact. Signal can be affected by the stability of LDH in the medium. | Confirming that a loss of viability (seen in MTT) is due to cell membrane damage and cytolysis. |
| Apoptosis/Necrosis Assay (e.g., Annexin V & PI/7-AAD) | Uses flow cytometry or fluorescence microscopy to differentiate cell populations. Annexin V binds to phosphatidylserine (PS), which translocates to the outer membrane in early apoptotic cells. Propidium Iodide (PI) or 7-AAD are vital dyes that only enter cells with compromised membranes (late apoptotic/necrotic cells). | Provides detailed mechanistic insight, distinguishing between early apoptosis, late apoptosis, and necrosis within the same sample. | Lower throughput than plate-based assays, requires specialized equipment (flow cytometer), and is more complex to perform and analyze. | Mechanistic follow-up studies to determine the specific mode of cell death induced by CPTCA. |
Decision-Making Workflow for Assay Selection
The choice of assay should be guided by the experimental question. The following workflow illustrates a logical progression from initial screening to mechanistic investigation.
Caption: A logical workflow for selecting cytotoxicity assays.
Section 2: Experimental Design and Protocols
A self-validating protocol is essential for trustworthy results. This involves careful planning of controls, selection of relevant cell lines, and meticulous execution.
Cell Line Selection
The choice of cell line is highly dependent on the intended therapeutic application of CPTCA. A rational approach is to test on a panel of cells.
-
For General Toxicity: Use a standard, non-cancerous cell line like human embryonic kidney cells (HEK293) or fibroblasts (3T3).
-
For Anticancer Potential: Use relevant cancer cell lines. Given that 1,2,3-triazoles have shown activity against lung, breast, and liver cancers, cell lines such as A549 (lung), MCF-7 (breast), and HepG2 (liver) are appropriate starting points.
-
For Selectivity: Always include a non-cancerous cell line alongside cancer lines to determine the therapeutic window or selectivity index (SI). The SI is calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells). A higher SI is desirable.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is adapted for adherent cells grown in a 96-well plate format.
Materials:
-
This compound (CPTCA)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Selected cell lines (e.g., A549, MCF-7, HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
Procedure:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of CPTCA in DMSO. Create a serial dilution series (e.g., from 200 µM to 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared CPTCA dilutions. Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Untreated Control: Cells in medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Media Blank: Wells with medium but no cells, to measure background absorbance.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background noise.
Detailed Protocol: LDH Release Assay
This protocol measures LDH released into the supernatant.
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available kits from suppliers like Promega, Abcam, or Thermo Fisher are recommended as they include stabilized reagents and lysis solutions).
-
Treated cell culture plates (prepared as in steps 1-4 of the MTT protocol).
Procedure:
-
Prepare Controls: In addition to the vehicle and compound-treated wells, prepare two essential controls:
-
Spontaneous LDH Release: Untreated cells to measure the baseline LDH release.
-
Maximum LDH Release (Lysis Control): Untreated cells to which you will add the kit's Lysis Solution (typically 10X Triton X-100) 45 minutes before the final step. This represents 100% cell death.
-
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at ~250 x g for 5 minutes. This pellets any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, clear flat-bottom 96-well plate. Be cautious not to disturb the cell monolayer.
-
Add Reaction Mixture: Prepare the LDH reaction mixture (Substrate, Cofactor, and Dye Solution) according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction & Read: Add 50 µL of the Stop Solution provided in the kit. Measure the absorbance at 490 nm (with a 680 nm reference).
Section 3: Benchmarking CPTCA - Data Analysis and Comparator Compounds
Data Analysis and IC₅₀ Determination
The primary metric for cytotoxicity is the IC₅₀ value, which is the concentration of a compound required to inhibit 50% of a biological process (in this case, cell viability).
Calculation Steps:
-
Normalize Data: Convert raw absorbance values to percentage viability relative to the vehicle control (which represents 100% viability).
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
-
Plot Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve.
-
Determine IC₅₀: The software will calculate the IC₅₀ as the concentration that corresponds to 50% viability on the fitted curve.
Selection of Comparator Compounds
To contextualize the cytotoxicity of CPTCA, it must be compared against benchmark compounds.
-
Positive Control (High Cytotoxicity): Doxorubicin . A widely used chemotherapy agent known to induce potent cytotoxicity in a broad range of cancer cell lines. This serves as an upper benchmark for potency.
-
Structural Analog (Expected Low/Moderate Activity): 1H-1,2,3-triazole-4-carboxylic acid . This compound is a close structural analog lacking the cyclopropyl group. Comparing CPTCA to this analog will directly reveal the contribution of the cyclopropyl moiety to the observed cytotoxicity.
-
Clinically Relevant Triazole: Fluconazole . An antifungal drug containing a triazole ring. While its primary mechanism is not cytotoxicity against human cells, it serves as a benchmark for a well-tolerated, widely used triazole-containing therapeutic.
Sample Data Presentation
The results should be summarized in a clear, comparative table. The data below is hypothetical and for illustrative purposes only.
| Compound | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HEK293 (Normal Kidney) IC₅₀ (µM) | Selectivity Index (HEK293 / A549) |
| CPTCA | 15.2 | 25.8 | > 100 | > 6.6 |
| Doxorubicin | 0.8 | 1.1 | 5.4 | 6.8 |
| 1H-1,2,3-triazole-4-carboxylic acid | > 200 | > 200 | > 200 | - |
| Fluconazole | > 200 | > 200 | > 200 | - |
Interpretation of Hypothetical Data: This sample data would suggest that CPTCA exhibits moderate and selective cytotoxic activity against cancer cell lines compared to a normal cell line. The addition of the cyclopropyl group appears essential for this activity, as the parent compound is inactive. While less potent than Doxorubicin, CPTCA shows a comparable selectivity index, making it a potentially interesting candidate for further investigation.
Section 4: Investigating the Mechanism of Action
If the initial screens show significant cytotoxicity, the next logical step is to determine the mode of cell death. As described in Section 1, an Annexin V/PI assay is the gold standard for this.
Workflow for Mechanistic Investigation
Caption: Experimental workflow for apoptosis vs. necrosis determination.
An increase in the Annexin V positive / PI negative population would strongly indicate that CPTCA induces programmed cell death, a desirable trait for many therapeutic applications, particularly in oncology.
Conclusion
This guide outlines a systematic and robust approach to evaluating the cytotoxicity of a novel compound, this compound. By employing a multi-assay strategy, researchers can move beyond a simple "toxic" or "non-toxic" label to build a comprehensive profile that includes dose-response, cell-type selectivity, and the mechanistic basis of cell death. Comparing CPTCA against carefully selected benchmarks provides essential context for its potency and therapeutic potential. This rigorous, evidence-based evaluation is a critical foundation for the successful translation of promising
A Senior Application Scientist's Guide to Triazole Synthesis: A Comparative Analysis of Copper vs. Ruthenium Catalysis
Introduction: The Indispensable Triazole Ring
In the landscape of modern medicinal chemistry, materials science, and bioconjugation, the 1,2,3-triazole ring stands out as a privileged scaffold.[1][2][3] Its remarkable stability to metabolic degradation, acidic and basic hydrolysis, and redox conditions, combined with its ability to act as a bioisostere for various functional groups, makes it a cornerstone in drug design.[2][4][5] The journey to synthesizing these heterocycles was revolutionized by the advent of "click chemistry," a concept that champions reactions with high yields, stereospecificity, and tolerance to a wide array of functional groups.[6][7]
While the thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne laid the groundwork, its requirement for harsh conditions and production of a mixture of 1,4- and 1,5-regioisomers limited its utility.[7] The introduction of metal catalysis solved this critical issue, giving rise to two powerful, complementary methodologies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This guide provides an in-depth, objective comparison of these two catalytic systems, offering field-proven insights and supporting experimental data to aid researchers in selecting the optimal method for their synthetic challenges.
Part 1: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC is the archetypal click reaction, renowned for its efficiency, mild reaction conditions, and exquisite regioselectivity, exclusively affording 1,4-disubstituted 1,2,3-triazoles .[6][7][8][9] This reaction exhibits an extraordinary rate acceleration of 10⁷ to 10⁸ compared to its uncatalyzed counterpart.[7]
Mechanism: The Dinuclear Copper Pathway
Initial hypotheses suggested a mononuclear copper catalyst, but extensive kinetic and computational studies now support a dinuclear copper intermediate as the kinetically favored pathway.[6][10] This mechanism provides a more robust explanation for the reaction's remarkable speed and fidelity.
The catalytic cycle begins with the formation of a copper(I) acetylide, a key mechanistic feature that distinguishes it from the ruthenium-catalyzed pathway.[8][][12] This intermediate then coordinates with the azide. A second copper atom acts as a stabilizing donor ligand, facilitating the formation of a six-membered copper metallacycle which then rearranges to the triazolyl-copper derivative.[7] Final protonolysis releases the 1,4-triazole product and regenerates the active catalyst.[] This mechanism transforms the reaction from a concerted cycloaddition to a polar, stepwise process.[10]
Substrate Scope and Reaction Conditions
A defining characteristic of CuAAC is its limitation to terminal alkynes .[8][12] Internal alkynes are generally unreactive under these conditions.[13] However, the reaction demonstrates exceptional tolerance for a vast range of functional groups, making it ideal for late-stage functionalization and bioconjugation.[7]
The most common and robust protocol involves the in situ generation of the active Cu(I) catalyst from an inexpensive Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[14][15][16] This approach circumvents the instability of Cu(I) salts to oxidation. The addition of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous systems, is crucial for preventing catalyst disproportionation and enhancing reaction efficiency.[14][15][16]
Part 2: The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Emerging as the perfect regiocomplement to CuAAC, the ruthenium-catalyzed reaction selectively produces 1,5-disubstituted 1,2,3-triazoles from terminal alkynes.[7][12][14][17] More significantly, it expands the synthetic toolbox by enabling the use of internal alkynes to forge fully substituted triazoles.[7][12][17]
Mechanism: The Ruthenacycle Pathway
The RuAAC reaction proceeds through a distinctly different mechanism that does not involve a metal acetylide intermediate.[14] The catalytic cycle is initiated by the oxidative coupling of the azide and the alkyne to the ruthenium(II) center, forming a six-membered ruthenacycle intermediate.[7][17][18] The regioselectivity is established during this step, where the first C-N bond forms between the more electronegative carbon of the alkyne and the terminal nitrogen of the azide.[18] The cycle concludes with a rate-determining reductive elimination step, which releases the triazole product and regenerates the active ruthenium catalyst.[7][17][18]
Substrate Scope and Reaction Conditions
The paramount advantage of RuAAC is its broad alkyne scope. It efficiently catalyzes the cycloaddition of both terminal and internal alkynes , providing access to 1,5-disubstituted and 1,4,5-trisubstituted 1,2,3-triazoles, respectively.[12][18] The most effective catalysts are typically pentamethylcyclopentadienyl (Cp) ruthenium complexes, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD), which are commercially available.[12][17][18]
RuAAC reactions are typically conducted in non-protic organic solvents like toluene, THF, or dioxane, as protic solvents can lead to low yields.[12] While some highly active catalysts function at ambient temperature, gentle heating is often employed to shorten reaction times.[12] It is critical to perform these reactions under an inert atmosphere, as the ruthenium catalyst is sensitive to deactivation by atmospheric oxygen.[19] While the functional group tolerance is generally excellent, the reaction can be more sensitive than CuAAC to steric hindrance on the azide substituent and the choice of solvent.[8]
Part 3: Head-to-Head Comparison
The choice between CuAAC and RuAAC is dictated by the desired product isomer and the nature of the alkyne substrate. They are not competitors but rather orthogonal synthetic tools.
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Regioselectivity | 1,4-disubstituted triazoles exclusively | 1,5-disubstituted (from terminal alkynes); 1,4,5-trisubstituted (from internal alkynes) |
| Alkyne Scope | Terminal alkynes only [8][12] | Terminal and internal alkynes [12][17] |
| Typical Catalyst | Cu(I), often from CuSO₄ + Na-Ascorbate | CpRu(II) complexes, e.g., CpRuCl(COD)[17][18] |
| Key Intermediate | Dinuclear Copper Acetylide[6][10] | Six-membered Ruthenacycle[17][18] |
| Typical Solvents | Aqueous mixtures (H₂O/t-BuOH), DMSO, etc.[7][15] | Non-protic organic (Toluene, THF, Dioxane)[12] |
| Atmosphere | Ambient air (with reductant) | Inert atmosphere (N₂ or Ar) required[19] |
| Reaction Rate | Generally very rapid, often minutes to a few hours at RT[15][20] | Can be slower; may require heat to achieve high conversion in a short time[12][20] |
| Sensitivities | Catalyst can be poisoned by thiols[8] | Catalyst sensitive to oxygen and protic solvents; sterics can be a factor[8][19] |
Part 4: Experimental Protocols & Workflow
Adherence to validated protocols is paramount for reproducibility. The following are representative procedures for each catalytic system.
Protocol 1: Typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole.
-
Reagent Preparation: In a 25 mL round-bottom flask, dissolve benzyl azide (133 mg, 1.0 mmol) and phenylacetylene (102 mg, 1.0 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh 1.0 M aqueous solution of sodium ascorbate (198 mg in 1.0 mL H₂O). Prepare a 0.1 M aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (25 mg in 1.0 mL H₂O).
-
Initiation: To the stirred solution of azide and alkyne, add the sodium ascorbate solution (0.2 mL, 0.2 mmol, 20 mol%).
-
Catalysis: Add the CuSO₄ solution (0.1 mL, 0.01 mmol, 1 mol%).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude product is often pure enough for most applications. If necessary, it can be further purified by recrystallization from ethanol or column chromatography.
Protocol 2: Typical Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol describes the synthesis of 1-benzyl-5-phenyl-1H-1,2,3-triazole.[12]
-
Inert Setup: In an oven-dried Schlenk flask under an argon atmosphere, add the catalyst Cp*RuCl(COD) (19 mg, 0.05 mmol, 5 mol%).
-
Reagent Addition: Add anhydrous toluene (5 mL) via syringe. Sequentially add benzyl azide (133 mg, 1.0 mmol) and phenylacetylene (102 mg, 1.0 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 60 °C with stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 1,5-disubstituted triazole product.
Conclusion and Outlook
The copper- and ruthenium-catalyzed azide-alkyne cycloaddition reactions represent a triumph of modern synthetic chemistry. They are not interchangeable methods but powerful, orthogonal tools that provide chemists with complete control over the regiochemical outcome of triazole synthesis.
-
Choose CuAAC for the rapid, robust, and often bio-compatible synthesis of 1,4-disubstituted triazoles from terminal alkynes . Its simplicity and effectiveness have made it a staple in fields far beyond traditional organic synthesis.
-
Choose RuAAC when the synthesis of a 1,5-disubstituted or fully substituted (1,4,5-) triazole is required. Its unique ability to engage internal alkynes opens up avenues of molecular complexity that are inaccessible via the copper-catalyzed route.[12]
The continued development of these catalytic systems, including new ligands and more sustainable catalyst sources, ensures that the humble triazole ring will remain a central building block in the creation of novel pharmaceuticals, advanced materials, and sophisticated biological probes for years to come.
References
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Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
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Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org. [Link]
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Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(21), 13444-13549. [Link]
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Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. [Link]
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Abu-Salha, G., Salem, M., El-Sheshtawy, H. S., & Peinemann, F. (2022). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? The Journal of Physical Chemistry C, 126(17), 7558–7566. [Link]
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Ríos-Gutiérrez, M., & Domingo, L. R. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(14), 7670-7678. [Link]
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Chen, J., Li, S., Li, Y., & Geng, R. (2021). Application of triazoles in the structural modification of natural products. Future Medicinal Chemistry, 13(16), 1435-1453. [Link]
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Kumar, A., Chawla, R., & Kumar, R. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 868352. [Link]
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Kumar, R., & Singh, P. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Chemical Studies, 11(3), 1-10. [Link]
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Viciano-Chumillas, M., & Díez-González, S. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2004–2014. [Link]
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Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 50(44), 10328-10332. [Link]
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Chemical Science Review and Letters. (n.d.). Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. Chemical Science Review and Letters. [Link]
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Green, E., Leitschuh, E., & Lanorio, J. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. Transactions of the Illinois State Academy of Science, 115, 31-36. [Link]
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De Souza, M. V. N., Da Costa, C. F., Facchinetti, V., Gomes, C. R. B., & Pacheco, P. M. (2019). Advances in triazole synthesis from copper-catalyzed azide-alkyne cycloadditions (CuAAC) based on eco-friendly procedures. Current Organic Synthesis, 16(2), 244-257. [Link]
-
Oakdale, J. S., & Fokin, V. V. (2012). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Current Protocols in Chemical Biology, 4, 239-251. [Link]
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confirming the structure of 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid via X-ray crystallography
An Objective Guide to the Definitive Structural Confirmation of 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid for Drug Development Professionals
In the rigorous pipeline of pharmaceutical development, the absolute certainty of a molecule's structure is non-negotiable. An incorrect structural assignment can invalidate entire datasets, misdirect structure-activity relationship (SAR) studies, and lead to catastrophic failures in later-stage development. For novel entities like this compound, a scaffold of significant interest, the potential for isomeric ambiguity necessitates a robust, unequivocal method of structural confirmation.
This guide provides a comparative analysis of analytical techniques, centered on the gold-standard method for absolute structure elucidation: single-crystal X-ray crystallography. We will delve into the causality behind experimental choices and present the data-driven rationale for why this technique is indispensable for critical pipeline decisions.
The Core Challenge: Isomeric Ambiguity in Triazole Synthesis
The synthesis of 1,2,3-triazoles, often achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), can potentially yield two different regioisomers: the 1,4-disubstituted product and the 1,5-disubstituted byproduct.[1][2] While modern synthetic methods often provide high regioselectivity, the burden of proof rests on the analytical chemist to confirm the structure definitively. Relying solely on techniques that provide inferential data can introduce unacceptable risks into a research program.
| Analytical Technique | Utility for Structural Confirmation of this compound |
| High-Resolution Mass Spectrometry (HRMS) | Confirms the correct elemental composition and molecular weight. However, it cannot differentiate between the 1,4- and 1,5-disubstituted isomers as they are isobaric.[3][4] Fragmentation patterns can be complex and are not always sufficient for unambiguous isomer identification.[5][6] |
| ¹H and ¹³C NMR Spectroscopy | Essential for confirming the presence of all expected functional groups (cyclopropyl, triazole, carboxylic acid). Specific NMR techniques can distinguish between isomers; for instance, the C5 signal of a 1,4-disubstituted triazole typically appears upfield (around 120-125 ppm) compared to the C4 signal of a 1,5-isomer (~133 ppm).[7] However, this provides information about connectivity in solution, not the absolute 3D structure in the solid state.[8] |
| Single-Crystal X-ray Crystallography | Provides a direct, unambiguous three-dimensional map of the molecule's atoms in the solid state.[9][10] It definitively confirms connectivity, regio- and stereochemistry, bond lengths, and bond angles, leaving no room for interpretation.[11] It is the only method that delivers absolute structural proof. |
The Gold Standard: A Practical Workflow for X-ray Crystallography
Single-crystal X-ray diffraction is a technique that determines the precise three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.[9] The resulting electron density map provides an unparalleled level of detail, making it the definitive method for structural confirmation.[10]
Experimental Protocol: From Powder to Structure
1. Crystal Growth (The Critical First Step)
-
Objective: To obtain a single, well-ordered crystal of high purity, suitable for diffraction. The quality of the final data is entirely dependent on the quality of the crystal.
-
Methodology:
-
Purification: Ensure the starting material is of the highest possible purity (>99.5%) using techniques like recrystallization or chromatography. Impurities can inhibit nucleation or introduce disorder into the crystal lattice.
-
Solvent Screening: In parallel, screen a variety of solvents (e.g., ethanol, ethyl acetate, acetonitrile, water, and mixtures thereof) to find a system where the compound has moderate solubility.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a chosen solvent in a small vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment. Slow solvent evaporation will gradually increase the concentration, leading to the formation of single crystals over several days or weeks.
-
Vapor Diffusion: This is a more controlled method. A concentrated drop of the compound solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a solvent in which the compound is less soluble (the precipitant). Slow diffusion of the precipitant vapor into the drop induces crystallization.
-
2. Data Collection
-
Objective: To mount a suitable crystal and collect a complete set of diffraction data.
-
Methodology:
-
Crystal Selection: Under a microscope, select a single, well-formed crystal (typically 0.1-0.4 mm in size) with sharp edges and no visible defects.[11]
-
Mounting: Mount the crystal on a cryo-loop and flash-cool it in a stream of liquid nitrogen (100 K) to prevent radiation damage and minimize thermal vibrations.
-
Diffraction: Place the mounted crystal on a diffractometer. An intense beam of X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of spots. The crystal is rotated to collect diffraction data from all possible orientations. For small molecules, data is typically collected to a resolution of at least 0.85 Å.[12]
-
3. Structure Solution and Refinement
-
Objective: To process the diffraction data and generate a final, validated 3D model of the molecule.
-
Methodology:
-
Data Processing: The collected diffraction spots are indexed and integrated to determine the unit cell dimensions and space group.
-
Structure Solution: Software is used to solve the "phase problem" and generate an initial electron density map, from which an initial molecular model is built.
-
Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, bond lengths, and angles to best fit the observed diffraction pattern. The final model is validated using metrics like the R-factor, which indicates the goodness of fit between the model and the experimental data.
-
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic Acid in a Laboratory Setting
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid, ensuring the protection of personnel and compliance with regulatory standards. The procedures outlined herein are grounded in established safety protocols for carboxylic acids and triazole derivatives, emphasizing a proactive approach to waste management.
I. Hazard Identification and Immediate Precautions
Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent and correct use of PPE.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of the chemical or its solutions. |
| Gloves | Nitrile rubber or other chemically resistant gloves. | Prevents direct skin contact and potential irritation[1][2]. |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of any dust or aerosols that may be generated[1][3]. |
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. If irritation develops or persists, seek medical attention[1][2].
-
Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention[1][2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[1][3].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][4].
II. Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through collection as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer without proper neutralization and explicit approval from your institution's Environmental Health and Safety (EHS) department[2][5].
Objective: To safely collect and label waste containing this compound for disposal by a licensed hazardous waste management service.
Materials:
-
Designated hazardous waste container (compatible with acidic and organic compounds, typically a high-density polyethylene (HDPE) container)[6][7].
-
Hazardous waste labels (provided by your institution's EHS department).
-
pH paper or a calibrated pH meter.
-
Neutralizing agents (e.g., 5% sodium bicarbonate solution or 5% sodium hydroxide solution) for spill cleanup[2].
Protocol:
-
Waste Segregation:
-
Solid Waste: Collect pure, unadulterated this compound in a clearly labeled hazardous waste container for solids.
-
Liquid Waste: For solutions containing the compound, use a designated liquid hazardous waste container. Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate[5][8].
-
Contaminated Materials: Any materials, such as gloves, weigh boats, or paper towels, that are grossly contaminated with the compound should be placed in a designated solid hazardous waste container[6][8].
-
-
Container Labeling:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added[9].
-
Clearly write the full chemical name: "this compound" and its concentration. Avoid using abbreviations or chemical formulas[10].
-
List all other components of the waste stream and their approximate percentages.
-
Keep the container closed at all times, except when adding waste[6][7].
-
-
Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[6][9].
-
The SAA should be at or near the point of waste generation and under the control of the laboratory personnel[9].
-
Ensure secondary containment for liquid waste containers to prevent the spread of material in case of a leak or spill[10].
-
-
Waste Pickup:
III. Spill Management
In the event of a spill, it is crucial to act promptly and safely.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in Section I.
-
Containment: For a solid spill, carefully sweep or vacuum the material into a suitable disposal container. Avoid generating dust[1]. For a liquid spill, contain it with an inert absorbent material (e.g., sand, vermiculite)[4].
-
Neutralization (for acidic solutions): If the spill involves an acidic solution of the compound, it can be cautiously neutralized with a 5% sodium bicarbonate solution. Test the pH to ensure it is between 6.0 and 8.0 before final cleanup[2].
-
Collection and Disposal: Collect the contained and neutralized material and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. documents.uow.edu.au [documents.uow.edu.au]
- 6. odu.edu [odu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
